5-Bromoquinoxalin-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOSCSPAYZRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310968 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-63-9, 134892-45-8 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoxalin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-bromoquinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOQUINOXALIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine (CAS: 50358-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Its quinoxaline core, a fusion of a benzene and pyrazine ring, substituted with a bromo and an amino group, provides a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is typically a yellow solid with a melting point of 151-153 °C.[3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetic acid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H6BrN3 | [3][4] |
| Molecular Weight | 224.06 g/mol | [3][4] |
| CAS Number | 50358-63-9 | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 151-153 °C | [3] |
| Boiling Point | 367 °C at 760 mmHg | [3] |
| Density | 1.744 g/cm³ | [3] |
| Flash Point | 175.8 °C | [3] |
| PSA | 51.80 Ų | [3] |
| XLogP3 | 1.2 | [3][5] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the cyclization, reduction, and subsequent bromination of 4-nitro-o-phenylenediamine.[6]
Experimental Protocol: Synthesis from 4-nitro-o-phenylenediamine
This three-step synthesis provides a high overall yield and utilizes milder conditions, making it suitable for industrial production.[6]
Step 1: Preparation of 6-nitroquinoxaline
-
To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of glyoxal (40% aqueous solution) dropwise.
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter the precipitate, and wash with water.
-
Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to yield 43.5g of 6-nitroquinoxaline as an orange solid (Yield: 97.5%).[6]
Step 2: Reduction to 6-aminoquinoxaline This step can be performed via catalytic hydrogenation to avoid the use of iron powder.
-
In a suitable reaction vessel, dissolve 6-nitroquinoxaline in an appropriate solvent (e.g., methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under pressure until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain 6-aminoquinoxaline.
Step 3: Bromination to this compound
-
Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane.
-
Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
A similar method using dibromohydantoin as the brominating agent in methylene chloride at 25°C for 5 hours has been reported to yield 98% of the final product.[6]
Alternative Synthesis Protocol
An alternative one-pot synthesis from 6-aminoquinoxaline has also been described:
-
Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).
-
Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.
-
Cool the reaction to room temperature and adjust the pH to 9 with a 20% NaOH solution.
-
Extract the product with dichloromethane (90mL) and wash the organic layer with purified water (2 x 50mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid under vacuum at 40°C to obtain this compound. (Yield: 97.8%, HPLC Purity: 99.94%).[6]
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of several biologically active molecules.[7]
Synthesis of Brimonidine Tartrate
The primary application of this compound is as an intermediate in the production of Brimonidine Tartrate, a selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[2][6]
A common synthetic route involves the reaction of this compound with a reagent that provides the imidazoline ring. One reported method involves the following steps:
-
Reaction of 5-bromo-6-aminoquinoxaline with thiophosgene to form an isothiocyanate intermediate.
-
Subsequent reaction of the intermediate with ethylenediamine to form the brimonidine base.
Another method involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[7]
Development of Kinase Inhibitors for Cancer Therapy
The quinoxaline scaffold is recognized as a valuable framework in the design of kinase inhibitors, which are crucial for targeted cancer therapies.[7][8] this compound serves as a precursor for the synthesis of quinoxaline derivatives that can selectively inhibit kinases involved in cancer cell proliferation and survival signaling pathways.[8]
One notable application is in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. A dibromo-substituted quinoxaline derivative has been identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[9]
The ASK1 signaling pathway is a component of the MAPK cascade that is activated by various stressors, leading to cellular responses such as apoptosis and inflammation. Inhibition of ASK1 is a promising therapeutic strategy for various diseases.
Caption: ASK1 signaling pathway and its inhibition by a quinoxaline-based inhibitor.
Quinoxaline Derivatives in Anticancer Research
The versatility of the quinoxaline scaffold derived from this compound allows for the development of compounds with broad-spectrum antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies on quinoxaline derivatives have shown that modifications at different positions of the quinoxaline ring can significantly impact their biological activity.
Experimental Workflows
General Workflow for the Synthesis of this compound
References
- 1. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Quinoxalines against Leishmania amazonensis: SAR study, proposition of a new derivative, QSAR prediction, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine
This document provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in the development of therapeutic agents.
Core Molecular Data
This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a fusion of a benzene and a pyrazine ring.[1] The presence of an amino group at the 6-position and a bromine atom at the 5-position makes it a valuable and reactive scaffold for medicinal chemistry.[1] It is a known metabolite of Brimonidine, an antiglaucoma agent.[2][3]
Physicochemical and Structural Properties
The key quantitative data for this compound (CAS No: 50358-63-9) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃ | [1][2][3][4][5] |
| Molecular Weight | 224.06 g/mol | [2][3][4][5] |
| Exact Mass | 222.97451 Da | [2][4] |
| Appearance | Yellow solid | [2] |
| Melting Point | 151-153 °C | [2] |
| Boiling Point | 367 °C at 760 mmHg | [2] |
| Density | 1.744 g/cm³ | [2] |
| Flash Point | 175.8 °C | [2] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1N)Br | [2] |
| InChI Key | IRAOSCSPAYZRJE-UHFFFAOYSA-N | [1] |
Role in Pharmaceutical Synthesis
This compound serves as a crucial precursor and building block in the synthesis of various biologically active molecules.[6] Its primary application is in the preparation of quinazoline derivatives and kinase inhibitors, which are significant in the development of targeted therapies, particularly in oncology.[6][7] The structure is instrumental in synthesizing compounds for treating conditions like cancer, inflammatory diseases, and neurological disorders.[6]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been documented. The following protocols outline established methodologies.
Protocol 1: Synthesis from 4-Nitro-o-phenylenediamine
This method involves a three-step process: cyclization, hydrogenation, and subsequent high-selectivity bromination.[8] The overall yield can reach approximately 77%.[8][9]
Caption: Synthesis workflow for this compound.
Methodology:
-
Preparation of 6-nitroquinoxaline (Cyclization): Glyoxal (40% aqueous solution) is added dropwise to a solution of 4-nitrophenylenediamine in water.[10] The mixture is then heated to 100°C under a nitrogen atmosphere and maintained for 5 hours to yield an orange solid of 6-nitroquinoxaline.[10]
-
Preparation of 6-aminoquinoxaline (Hydrogenation): The 6-nitroquinoxaline is dissolved in a suitable solvent like methanol.[11] Catalytic hydrogenation is performed using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure (e.g., 2 MPa) at an elevated temperature (e.g., 70°C) for approximately 3 hours.[9] After the reaction, the catalyst is filtered off to yield 6-aminoquinoxaline.[11]
-
Preparation of this compound (Bromination): 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is dissolved in a halogenated hydrocarbon solvent such as methylene chloride.[9][10] The previously synthesized 6-aminoquinoxaline is added, and the reaction is maintained at 25°C for 5 hours.[10] The resulting product is washed and purified to obtain this compound with a high yield.[10]
Protocol 2: Direct Bromination of 6-Aminoquinoxaline
This protocol provides an alternative route starting from commercially available 6-aminoquinoxaline.
Methodology:
-
Add 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) into a hydrobromic acid aqueous solution (0.8 mol/L, 150 mL).[10]
-
Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[10]
-
Cool the reaction solution to room temperature.[10]
-
Adjust the pH of the system to 9 using a 20% NaOH solution.[10]
-
Extract the product with dichloromethane, wash with purified water, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain this compound.[10] This method has reported yields of up to 97.8%.[10]
References
- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Solubility of 5-Bromoquinoxalin-6-amine in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical synthesis, particularly in the production of Brimonidine.[1][2][3] This document outlines its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provides standardized experimental protocols for solubility determination.
Core Compound Properties
This compound is a yellow solid with a melting point in the range of 151-153°C.[1][4][5] Its chemical structure and properties make it a subject of interest in medicinal chemistry.[6]
Solubility Data
Currently, publicly available quantitative solubility data for this compound in DMSO and methanol is limited. The available qualitative data is summarized in the table below. It is described as being very soluble in N,N-Dimethylformamide (a solvent with similar properties to DMSO), soluble in methanol, and slightly soluble in chloroform.[4][7] Another source qualifies the solubility in methanol as "slight".[7]
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | No direct data available. Expected to be soluble based on its high solubility in the similar solvent N,N-Dimethylformamide.[4] |
| Methanol | Soluble[4], Slightly Soluble[7] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized methodologies are crucial. The following protocols outline the determination of both thermodynamic and kinetic solubility, which are applicable for assessing the solubility of this compound in DMSO and methanol.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium solubility of a compound and is a critical parameter in drug development. The shake-flask method is considered the gold standard for this determination.[8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (DMSO or methanol) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8][9]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[10][13]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. A similar approach can be adapted for methanol.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.[14][15]
-
Dilution: A small aliquot of the DMSO stock solution is added to the test solvent (e.g., methanol or an aqueous buffer) in a microplate well.[14][16]
-
Incubation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature.[9]
-
Precipitate Detection/Quantification: The formation of precipitate can be detected by methods such as nephelometry (light scattering).[14][16] Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by UV spectroscopy or HPLC.[14][16]
Synthesis Pathway of Brimonidine
This compound is a crucial intermediate in the synthesis of Brimonidine, a medication used to treat glaucoma.[3][17][18] The following diagram illustrates a synthetic route from this compound to Brimonidine.
This pathway involves the condensation of this compound with N,N-dimethyldichloromethylene immonium chloride, followed by cyclization with ethylenediamine to yield Brimonidine.[19]
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of this compound is depicted in the following diagram.
References
- 1. This compound|lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]
- 6. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]
- 7. This compound | 50358-63-9 [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. enamine.net [enamine.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buy 6-Amino-5-bromoquinoxaline | 134892-45-8 [smolecule.com]
- 18. chembk.com [chembk.com]
- 19. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties and Synthetic Routes of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably Brimonidine, an α2-adrenergic agonist used in the treatment of glaucoma and ocular hypertension.[1][2] Understanding its physicochemical properties, such as melting and boiling points, alongside detailed synthetic methodologies, is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of these key parameters, supported by experimental protocols and a visualization of the relevant biological signaling pathway of its principal derivative.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized below. These values are essential for its identification, purification, and manipulation in a laboratory setting.
| Property | Value | Source(s) |
| Melting Point | 151-153 °C | [1][3] |
| Boiling Point | 367 °C at 760 mmHg | [1][3] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Density | 1.744 g/cm³ | [1] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been documented, often as a precursor to Brimonidine. Below are detailed methodologies from published literature and patents.
Method 1: Bromination of 6-Aminoquinoxaline
This protocol outlines the direct bromination of 6-aminoquinoxaline.
Procedure:
-
Dissolve 6-aminoquinoxaline (14.52g, 0.10mol) and copper(II) bromide (CuBr2) (2.23g, 0.01mol) in a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[1]
-
Maintain the reaction temperature at 90-95°C and bubble oxygen (or air) through the solution for 4 hours.[1]
-
After the reaction, cool the solution to room temperature.[1]
-
Adjust the pH of the system to 9 using a 20% sodium hydroxide (NaOH) solution.[1]
-
Extract the product with dichloromethane (90mL).[1]
-
Wash the organic layer with purified water (2 x 50mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[1]
-
Dry the resulting product under vacuum at 40°C to yield this compound.[1]
Method 2: Multi-step Synthesis from 4-Nitro-1,2-phenylenediamine
This approach involves cyclization, reduction, and subsequent bromination.
Step 1: Preparation of 6-Nitroquinoxaline
-
To a 600 mL aqueous solution of 4-nitrophenylenediamine (39.25 g), add glyoxal (40% aqueous solution, 74 ml) dropwise.[1][4]
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.[1][4]
-
Cool the reaction, filter the precipitate, wash with water, and extract with dichloromethane.[1][4]
-
Dry the organic phase over magnesium sulfate and evaporate the solvent to obtain 6-nitroquinoxaline as an orange solid.[1][4]
Step 2: Hydrogenation to 6-Aminoquinoxaline
-
In an autoclave, combine 6-nitroquinoxaline, an alcoholic solvent (e.g., methanol or ethanol), and a catalyst such as 1-20% palladium on carbon or Raney nickel.[4] The catalyst amount should be 0.5-10% of the starting material's weight.[4]
-
Conduct the hydrogenation at a pressure of 2-5 MPa and a temperature of 20-80°C for 1-5 hours.[4]
-
Upon completion, filter off the catalyst and evaporate the solvent to yield 6-aminoquinoxaline.[5]
Step 3: Bromination to this compound
-
Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6g, 0.1mol) in 500ml of dichloromethane.[4]
-
Add 6-aminoquinoxaline (35g, 0.2mol) and maintain the temperature at 25°C using a water bath for 5 hours.[4]
-
Filter the reaction mixture. Wash the filtrate with 200 ml of water.[4]
-
Separate the aqueous phase and extract it with an additional 200 ml of dichloromethane.[4]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a pale brown solid.[4]
Biological Context: Brimonidine Signaling Pathway
This compound is a key building block for Brimonidine, a highly selective α2-adrenergic receptor agonist.[1][6] The therapeutic effect of Brimonidine in glaucoma is achieved by lowering intraocular pressure (IOP). This is accomplished through a dual mechanism involving the α2-adrenergic signaling pathway.
Caption: Mechanism of action of Brimonidine, a derivative of this compound.
Activation of the α2-adrenergic receptors in the ciliary body of the eye inhibits the enzyme adenylate cyclase.[7] This leads to a decrease in cyclic AMP (cAMP) levels, which in turn reduces the production of aqueous humor.[6][7] Additionally, long-term administration of Brimonidine enhances the uveoscleral outflow, providing a secondary pathway for aqueous humor drainage.[2][7] Both mechanisms contribute to a significant reduction in intraocular pressure. Studies have also shown that Brimonidine can influence other signaling pathways, such as inducing a dose-dependent decrease in Akt signaling and an inhibition of p38 signaling in human meibomian gland epithelial cells.[8][9]
References
- 1. Page loading... [guidechem.com]
- 2. Brimonidine - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 8. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the key organic intermediate, 5-Bromoquinoxalin-6-amine. This compound is of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of brimonidine, an α2-adrenergic receptor agonist. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and drug development workflows.
Spectroscopic Data Summary
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. While specific experimental data with full assignments is not widely available in the public domain, the presented data is consistent with the expected spectral characteristics for this molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| Data not available | - | - | H-2 |
| Data not available | - | - | H-3 |
| Data not available | - | - | H-7 |
| Data not available | - | - | H-8 |
| Data not available | - | 2H | -NH₂ |
Note: Detailed, publicly available ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited. The table structure is provided as a template for expected signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4a |
| Data not available | C-5 |
| Data not available | C-6 |
| Data not available | C-7 |
| Data not available | C-8 |
| Data not available | C-8a |
Note: Publicly available experimental ¹³C NMR data for this compound is not readily found in the literature. The table is structured to represent the expected carbon signals.
Experimental Protocols
While specific NMR acquisition parameters for this compound are not detailed in readily accessible literature, a general protocol for the analysis of quinoxaline derivatives is provided below. This protocol is based on standard NMR spectroscopic techniques.
General NMR Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrument: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.
-
¹H NMR Acquisition:
-
A standard pulse-acquire sequence is used.
-
The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to be at least 1.5 times the longest T₁ relaxation time to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Synthesis of this compound
The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. One common synthetic route involves the bromination of 6-aminoquinoxaline.
A reported method for the synthesis involves the following steps:
-
6-aminoquinoxaline and copper(II) bromide (CuBr₂) are added to an aqueous solution of hydrobromic acid.
-
Oxygen or air is bubbled through the reaction mixture, which is heated for several hours.
-
After cooling, the pH of the reaction solution is adjusted to 9 with a sodium hydroxide solution.
-
The product is extracted with dichloromethane, washed, dried, and the solvent is removed under reduced pressure to yield this compound.[1]
Another method utilizes 4-nitro-o-phenylenediamine as the starting material, which undergoes cyclization, reduction, and subsequent bromination to yield the final product.[1]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.
Caption: Workflow for the Synthesis and NMR Characterization.
References
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various pharmacologically active compounds, including the glaucoma medication Brimonidine. This document outlines detailed experimental protocols, presents predicted spectral data, and illustrates relevant workflows to support research and development activities.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for its handling and analysis.
| Property | Value |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 151-153 °C |
| CAS Number | 50358-63-9 |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic vibrational frequencies corresponding to its aromatic and amine moieties.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretching | Aromatic Ring |
| 1335 - 1250 | C-N Stretching | Aromatic Amine |
| ~1050 | C-Br Stretching | Aryl Bromide |
| 900 - 675 | C-H Bending (Out-of-plane) | Aromatic Ring |
Experimental Protocol for FT-IR Analysis
This protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using the KBr pellet method.
Materials and Equipment:
-
This compound sample
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
| m/z (relative intensity) | Ion | Predicted Fragmentation Pathway |
| 223/225 (M⁺, M⁺+2) | [C₈H₆BrN₃]⁺ | Molecular Ion |
| 144 | [C₈H₆N₃]⁺ | Loss of Br radical |
| 117 | [C₇H₅N₂]⁺ | Loss of HCN from [C₈H₆N₃]⁺ |
Experimental Protocol for GC-MS Analysis
This protocol describes a general procedure for the GC-MS analysis of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane or Methanol)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic amine analysis (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Visualized Workflows
Experimental Workflow for Analysis
The following diagram illustrates the general workflow for the FT-IR and GC-MS analysis of this compound.
Caption: General experimental workflow for FT-IR and GC-MS analysis.
Synthesis Pathway of Brimonidine
This compound is a key intermediate in the synthesis of Brimonidine. The following diagram outlines a simplified synthetic route.
Caption: Simplified synthesis pathway of Brimonidine from 4-Nitro-1,2-phenylenediamine.
This guide provides a comprehensive starting point for the analytical characterization of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and analytical requirements.
An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine for Researchers and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine, with CAS number 50358-63-9, is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its quinoxaline core, functionalized with a bromine atom and an amino group, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of representative suppliers and their product offerings.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Hangzhou KieRay Chem Co.,Ltd | This compound | 99.00% | Inquire | Inquire |
| Ningbo Inno Pharmchem Co., Ltd. | This compound | >99.0% (HPLC) | Inquire | Inquire |
| TCI Chemical | 6-Amino-5-bromoquinoxaline | >98.0% (GC) | 5g | $107.00 |
| >98.0% (GC) | 25g | $373.00 | ||
| Matrix Scientific | 6-Amino-5-bromoquinoxaline | 95+% | 5g | $24.00 |
| 95+% | 25g | $79.00 | ||
| SynQuest Laboratories | 6-Amino-5-bromoquinoxaline | 98% | 25g | $122.00 |
| Crysdot | 6-Amino-5-bromoquinoxaline | 95+% | 100g | $248.00 |
| Chem-Impex | 6-Amino-5-bromoquinoxaline | ≥98% (GC) | 25G | $430.68 |
| Usbiological | 6-Amino-5-bromoquinoxaline | - | 1g | $319.00 |
| TRC | 6-Amino-5-bromoquinoxaline | - | 25g | $215.00 |
| Chemenu | 6-Amino-5-bromoquinoxaline | 97% | 100g | $241.00 |
Note: Prices are subject to change and may vary based on the supplier and quantity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Appearance | Yellow to light-yellow or brown powder/solid.[1] |
| Melting Point | 151-153 °C.[2][3] |
| Boiling Point | 367.0±37.0 °C (Predicted) |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[4] |
| Density | 1.744±0.06 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of this compound is a critical process for ensuring a stable supply for pharmaceutical research and production. One common and efficient method involves a three-step reaction starting from 4-nitro-o-phenylenediamine.[2] This process includes cyclization, reduction, and bromination.
Experimental Protocol: Synthesis from 4-Nitro-o-phenylenediamine
Step 1: Cyclization to form 6-Nitroquinoxaline
-
In a suitable reaction vessel, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of an aqueous solution.
-
Add 74 ml of a 40% aqueous solution of glyoxal dropwise to the solution.
-
After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter the precipitate, and wash it with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid. The reported yield is approximately 97.5%.[2]
Step 2: Reduction to 6-Aminoquinoxaline
-
The reduction of the nitro group can be achieved through catalytic hydrogenation to avoid the use of iron powder.[2]
-
While specific public protocols are limited, a general procedure involves dissolving 6-nitroquinoxaline in a suitable solvent like methanol or ethanol and adding a palladium-on-carbon (Pd/C) catalyst.
-
The mixture is then subjected to a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.
Step 3: Bromination to this compound
-
Dibromohydantoin is used as a brominating agent, which is considered less toxic and provides a higher product yield.[2]
-
Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of methylene chloride.
-
Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C in a water bath.
-
Allow the reaction to proceed for 5 hours.
-
Filter the reaction mixture to recover the dibromohydantoin.
-
Wash the filtrate with 200 ml of water and separate the aqueous phase.
-
Extract the aqueous phase with 200 ml of methylene chloride.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a brown solid. The reported yield is 98%.[2]
Caption: Synthetic workflow for this compound.
Application in Drug Development: Synthesis of Brimonidine
This compound is a key intermediate in the synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[2]
Experimental Protocol: Synthesis of Brimonidine Tartrate
The synthesis of Brimonidine from this compound involves the formation of an imidazoline ring. One reported method involves the reaction with N-acetyl ethylene urea in the presence of phosphorus oxychloride, followed by hydrolysis and salt formation.
Step 1: Condensation to N-acetyl brimonidine
-
In a 1-liter round-bottom flask, charge 400 ml of phosphorus oxychloride and 50 g of 5-bromo-6-aminoquinoxaline at ambient temperature.
-
Add 53 g of N-acetyl ethylene urea in two portions.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 55-60°C and maintain for 40 hours.
Step 2: Hydrolysis to Brimonidine base
-
Dilute the reaction mass with an organic solvent such as methylene dichloride, ethylene dichloride, or toluene.
-
Cool the mixture to room temperature and then further to 15-20°C.
-
Add 250 ml of ice-cold water to the reaction mixture, ensuring the temperature remains below 20°C.
-
Stir the mixture for 8 hours.
-
Add sodium hydroxide solution until the pH reaches 8-9.
-
Filter the precipitated solid and dry it to obtain N-acetyl brimonidine (28 g).
-
Hydrolyze the N-acetyl brimonidine in methanolic sodium hydroxide to yield the Brimonidine free base (22.2 g).
Step 3: Formation of Brimonidine Tartrate
-
Convert the Brimonidine free base to the tartrate salt by reacting it with L-tartaric acid in methanol.
Biological Context: Alpha-2 Adrenergic Receptor Signaling Pathway
Brimonidine, synthesized from this compound, exerts its therapeutic effect by acting as a selective agonist for alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5] Activation of these receptors in the ciliary body of the eye leads to a decrease in aqueous humor production, thereby lowering intraocular pressure.
The signaling cascade is initiated when Brimonidine binds to the alpha-2 adrenergic receptor. This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in decreased production of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels ultimately leads to the physiological response of decreased aqueous humor secretion.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical applications. Standard analytical techniques are employed for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. While specific proprietary methods may vary between suppliers, a general approach would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. A certificate of analysis for a commercial sample indicated a purity of 99.85% by HPLC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the quinoxaline ring system and its substituents. Certificates of analysis often state that the ¹H NMR spectrum is "consistent with structure".[1]
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The technique provides a mass-to-charge ratio that should correspond to the calculated molecular weight of this compound.
-
Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should align with the theoretical values for the molecular formula C₈H₆BrN₃.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry, particularly in the synthesis of ophthalmic drugs like Brimonidine. Its well-defined synthesis routes and the availability from numerous commercial suppliers facilitate its use in both academic research and industrial drug development. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences through its derivatives is essential for any scientist working in this area. This guide provides a solid foundation of technical information to support such endeavors.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 5-Bromoquinoxalin-6-amine, a key intermediate in various synthetic organic chemistry endeavors, particularly in the realm of medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, providing a clear understanding of the potential risks.[1][2][3]
Table 1: GHS Classification
| Classification | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2 |
| Germ Cell Mutagenicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Table 2: Hazard Statements
| Code | Statement |
| H301/H302 | Toxic or Harmful if swallowed.[4][5] |
| H311 | Toxic in contact with skin.[3] |
| H315 | Causes skin irritation.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2][3] |
| H331 | Toxic if inhaled.[3] |
| H335 | May cause respiratory irritation.[1][2] |
| H341 | Suspected of causing genetic defects.[1][2] |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures and the use of appropriate personal protective equipment are paramount when handling this compound.
Table 3: Precautionary Statements
| Code | Statement |
| P203 | Obtain, read and follow all safety instructions before use.[1][2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6] |
| P264 | Wash skin thoroughly after handling.[1][2][4] |
| P270 | Do not eat, drink or smoke when using this product.[1][2][4] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2][6] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] |
| P405 | Store locked up.[1][2][4] |
| P501 | Dispose of contents/container in accordance with local regulations.[1][2][4] |
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate filter cartridges.[2] |
Handling, Storage, and Accidental Release Measures
Proper handling and storage procedures are critical to prevent exposure and accidents.
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas.[1] Wear personal protective equipment.[1] Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let product enter drains.[1]
-
Methods for Cleaning Up: Sweep up and shovel.[6] Keep in suitable, closed containers for disposal.[1] Avoid generating dust.[4]
First Aid and Firefighting Measures
In the event of an emergency, prompt and appropriate action is essential.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Specific Hazards: May emit toxic fumes under fire conditions.[4]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the nature of the intended research and are not publicly available. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide. All experimental work should be conducted after a thorough risk assessment.
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to emergency response.
Caption: Workflow for Safe Handling of this compound.
References
In-Depth Technical Guide to the Stability and Storage of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical research and development. Proper handling and storage of this compound are critical to ensure its integrity and the reliability of experimental outcomes.
Core Stability and Storage Recommendations
This compound is a yellow solid that requires controlled conditions to maintain its chemical stability. The primary recommendations for its storage are based on information from safety data sheets (SDS) and chemical suppliers.
Key Storage Conditions:
-
Temperature: The compound should be stored in a cool environment. Refrigeration at 2-8°C is frequently specified and highly recommended for long-term storage.[1]
-
Atmosphere: It is crucial to store this compound in a dry and well-ventilated area.[2][3]
-
Container: The compound must be kept in a tightly closed container to prevent exposure to moisture and atmospheric contaminants.[2][3]
-
Light: While not always explicitly stated, as a general precaution for complex organic molecules, protection from light is advisable to prevent potential photodegradation.
Failure to adhere to these conditions may lead to degradation of the compound, impacting its purity and reactivity in subsequent applications.
Physicochemical Properties Relevant to Stability
Understanding the physicochemical properties of this compound can provide insights into its stability profile.
| Property | Value | Source |
| Appearance | Yellow Solid | [4][5][6] |
| Melting Point | 151-153 °C | [4][5][7] |
| Boiling Point | 367 °C at 760 mmHg | [4][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
The relatively high melting point suggests good thermal stability under standard laboratory conditions for short periods. However, prolonged exposure to elevated temperatures should be avoided. Its limited solubility in common solvents highlights the need for careful selection of solvent systems for both storage of solutions and for conducting reactions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of quinoxalines and related heterocyclic amines, several potential degradation routes can be anticipated under stress conditions. These include hydrolysis, oxidation, and photodecomposition. For instance, the amino group and the quinoxaline ring system can be susceptible to oxidative degradation. The bromine substituent may also influence the electronic properties and reactivity of the molecule.
The following diagram illustrates a logical workflow for investigating the stability of this compound.
References
theoretical pKa and LogP values of 5-Bromoquinoxalin-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoxalin-6-amine
This technical guide provides a comprehensive overview of the , a significant heterocyclic organic compound utilized in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of quinoxaline derivatives, which exhibit notable biological activity.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual workflows to support further research and application.
Predicted Physicochemical Data
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical parameters in drug discovery, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Below is a summary of the computationally predicted values for this compound.
| Parameter | Predicted Value | Source/Method |
| pKa | 0.33 ± 0.30 | Predicted |
| LogP | 2.55570 | Predicted |
| XLogP3 | 1.2 | Computed by PubChem |
| LogP | 1.9745 | ChemScene Prediction |
Note: The varying predicted LogP values are a result of different calculation algorithms and models used by various prediction software.[3][4][5][6]
Experimental Protocols for Physicochemical Determination
While theoretical predictions are valuable, experimental determination provides more definitive data. The following are standard protocols for measuring pKa and LogP.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.
1. Potentiometric Titration
This is a widely used method for pKa determination.[7]
-
Principle: The compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, and is then titrated with a standard acid or base.[7][8] The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the amine is 50% ionized.
-
Apparatus: pH meter, glass electrode, reference electrode, burette, stirrer.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a slightly acidified water or a water/organic solvent mixture (e.g., methanol-water).[7]
-
Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.[7]
-
Record the pH after each addition of titrant, allowing the solution to equilibrate.
-
Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the resulting titration curve or by calculating the first derivative of the curve.
-
2. UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[9]
-
Principle: The absorbance of the compound is measured at various pH values. The pKa is determined by monitoring the wavelength at which the maximum difference between the ionized and non-ionized forms occurs.
-
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.
-
Measure the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
-
Determination of LogP
LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically octan-1-ol and water.[10]
1. Shake-Flask Method
This is the traditional and most direct method for LogP determination.[10]
-
Principle: The compound is dissolved in a mixture of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured.
-
Apparatus: Separatory funnels, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Pre-saturate octan-1-ol with water and water with octan-1-ol.
-
Prepare a solution of this compound in one of the phases (e.g., water).
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.
-
Shake the funnel for a sufficient amount of time to allow for complete equilibration (e.g., 24 hours).
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[10]
-
LogP is the base-10 logarithm of P.[10]
-
2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a faster, indirect method for estimating LogP.[11][12][13]
-
Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.
-
Apparatus: HPLC system with a reversed-phase column (e.g., C18), UV detector.
-
Procedure:
-
Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Prepare solutions of several standard compounds with known LogP values.
-
Inject each standard compound and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard.
-
Plot log(k') versus the known LogP values to create a calibration curve.
-
Inject the this compound solution and determine its retention time and calculate its log(k').
-
Use the calibration curve to determine the LogP of the test compound.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the potentiometric titration method for pKa determination.
Workflow for pKa determination via potentiometric titration.
References
- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. MoKa - pKa modelling [moldiscovery.com]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. acdlabs.com [acdlabs.com]
- 6. On-line Software [vcclab.org]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Novel and Efficient Synthesis of Brimonidine Tartrate from 5-Bromoquinoxalin-6-amine
Introduction Brimonidine Tartrate is a potent α2-adrenergic receptor agonist primarily used in the treatment of open-angle glaucoma and ocular hypertension.[1] This document outlines a novel, efficient, and environmentally conscious process for the synthesis of Brimonidine Tartrate, starting from the key intermediate, 5-Bromoquinoxalin-6-amine. This method avoids the use of highly toxic reagents, such as thiophosgene, and circumvents tedious purification techniques like column chromatography, making it suitable for larger-scale production.[1]
The synthesis proceeds in three main stages:
-
Condensation: Formation of an acetylated intermediate, 5-bromo-N-(1-acetyl-4,5-dihydro-imidazol-2-yl)-6-quinoxalanamine (acetyl brimonidine), through the reaction of this compound and N-acetyl ethylene urea.
-
Hydrolysis: Removal of the acetyl group to yield the brimonidine free base.
-
Salt Formation: Reaction of the brimonidine base with L-tartaric acid to produce the final active pharmaceutical ingredient, Brimonidine Tartrate.
This process is characterized by its mild reaction conditions and good overall yield and purity.[1]
Experimental Protocols
Part 1: Synthesis of Acetyl Brimonidine
This protocol details the condensation reaction to form the N-acetylated intermediate of brimonidine.
Materials:
-
This compound
-
N-acetyl ethylene urea
-
Phosphorus oxychloride (POCl₃)
-
Methylene dichloride (or equivalent organic solvent)
-
Ice-cold water
-
Sodium hydroxide (NaOH) solution
-
1 L Round Bottom Flask (RB Flask)
Procedure:
-
Charge a 1 L round bottom flask with phosphorus oxychloride (400 ml).
-
Add this compound (50 g) to the flask at ambient temperature.
-
Add N-acetyl ethylene urea (53 g) in two separate lots while stirring the mixture.
-
Continue stirring the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to a temperature of 55-60°C and maintain this temperature for 40 hours.[1]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.
-
Dilute the reaction mass with an organic solvent such as methylene dichloride.[1]
-
Cool the mixture first to room temperature, and then further to 15-20°C.
-
Slowly add ice-cold water (250 ml) to the reaction mixture, ensuring the temperature does not exceed 20°C.
-
Stir the resulting mixture for 8 hours.
-
Adjust the pH of the solution to 8-9 by adding sodium hydroxide solution, which will cause a solid to precipitate.[1]
-
Filter the precipitated solid and suck it dry to obtain acetyl brimonidine.[1]
Part 2: Synthesis of Brimonidine Base (Hydrolysis)
This protocol describes the hydrolysis of acetyl brimonidine to the free base.
Materials:
-
Acetyl brimonidine (from Part 1)
-
Methanolic sodium hydroxide
Procedure:
-
Take the acetyl brimonidine (28 g) obtained from the previous step.
-
Perform hydrolysis using methanolic sodium hydroxide to obtain the brimonidine free base.
Part 3: Synthesis of Brimonidine Tartrate (Salt Formation)
This protocol covers the final step of converting the brimonidine base to its tartrate salt.
Materials:
-
Brimonidine base (from Part 2)
-
L-tartaric acid
-
Methanol
Procedure:
-
Take the brimonidine free base (22.2 g) obtained from the hydrolysis step.
-
React the base with L-tartaric acid in methanol to form the tartrate salt.[1]
-
Isolate the resulting Brimonidine Tartrate product.
Data Presentation
Table 1: Reagent Quantities and Molar Ratios for Acetyl Brimonidine Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (approx.) | Molar Ratio |
| This compound | 224.05 | 50 g | 0.22 | 1 |
| N-acetyl ethylene urea | 128.13 | 53 g | 0.41 | 1.86 |
| Phosphorus oxychloride | 153.33 | 400 ml | 4.27 | 19.4 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Duration | Product Yield |
| 1 | Condensation | 55-60°C | 40 hours | 28 g (Acetyl Brimonidine) |
| 2 | Hydrolysis | Ambient | - | 22.2 g (Brimonidine Base) |
| 3 | Salt Formation | Ambient | - | Good Yield and Purity[1] |
Visualizations
Synthesis Pathway
References
Application Notes and Protocols for 5-Bromoquinoxalin-6-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a pivotal heterocyclic intermediate in pharmaceutical synthesis, primarily recognized for its role as a key building block in the development of various therapeutic agents. Its unique chemical structure, featuring a quinoxaline core with bromine and amine substitutions, provides a versatile scaffold for the synthesis of compounds with significant biological activity. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in drug discovery and development.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 50358-63-9 | [1][2] |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 151-153 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| GHS Hazard Statements | H311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled | [4] |
Safety Precautions: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[4]
Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of a range of pharmaceutical compounds, most notably:
-
Brimonidine Tartrate: An α₂-adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[1]
-
Kinase Inhibitors: Derivatives of this compound have shown inhibitory activity against various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1) and tyrosine kinases, which are implicated in cancer and inflammatory diseases.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following table summarizes two common approaches with their respective yields and key reaction parameters.
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 6-aminoquinoxaline | CuBr₂, HBr, O₂ | 90-95°C, 4 hours in aqueous solution | 97.8 | 99.94 (HPLC) | [1] |
| 4-nitro-o-phenylenediamine | 1. Glyoxal2. Catalytic Hydrogenation (e.g., Pd/C)3. Dibromohydantoin | Three-step reaction with mild conditions | 77 (overall) | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of Brimonidine Tartrate from this compound
This protocol outlines a two-step synthesis of Brimonidine Tartrate starting from this compound.
Step 1: Synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine base)
Caption: Synthetic workflow for Brimonidine Tartrate.
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Ethylenediamine
-
L-(+)-Tartaric Acid
-
Solvents (e.g., water, methanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of Isothiocyanate: In a suitable reaction vessel, treat this compound with thiophosgene in an aqueous medium. This reaction forms the intermediate, 5-bromo-6-isothiocyanatoquinoxaline.
-
Reaction with Ethylenediamine: React the resulting isothiocyanate intermediate with an excess of ethylenediamine. This step leads to the formation of the Brimonidine base.
-
Isolation of Brimonidine Base: The Brimonidine base can be isolated and purified using standard techniques such as filtration and recrystallization.
Step 2: Formation of Brimonidine Tartrate
-
Salt Formation: Dissolve the purified Brimonidine base in a suitable solvent, such as methanol.
-
Addition of Tartaric Acid: Add a solution of L-(+)-tartaric acid in the same solvent to the Brimonidine base solution.
-
Crystallization and Isolation: The Brimonidine Tartrate salt will precipitate out of the solution. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Yield | Reference |
| 1 | This compound, N-acetyl ethylene urea | Phosphorus oxychloride | 55-60°C | 40 hrs | 38% (N-acetylbrimonidine) | |
| 2 | N-acetylbrimonidine | Methanolic sodium hydroxide | - | - | 82% (Brimonidine base) | |
| 3 | Brimonidine base | L-(+)-tartaric acid, Methanol | - | - | High |
Protocol 2: General Synthesis of Quinoxaline-based Kinase Inhibitors
This protocol provides a general framework for the synthesis of quinoxaline-based kinase inhibitors, such as those targeting ASK1, using this compound as a precursor. The bromine atom allows for various cross-coupling reactions to introduce diverse functionalities.
Materials:
-
A derivative of this compound (e.g., quinoxaline-2-carboxylic acid)
-
Appropriate coupling partner (e.g., an amine or boronic acid)
-
Coupling reagents (e.g., T3P, Pd catalyst)
-
Bases (e.g., Et₃N)
-
Solvents (e.g., DCM, ethyl acetate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure (Example: Amide Coupling for ASK1 Inhibitors):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the quinoxaline-2-carboxylic acid derivative (1.0 equiv.) and the desired amine (1.0 equiv.) in a suitable solvent like DCM.
-
Addition of Reagents: Cool the solution to 0°C and add a base such as triethylamine (Et₃N, ~7.0 equiv.), followed by a coupling reagent like propylphosphonic anhydride (T3P, ~4.0 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired quinoxaline-based kinase inhibitor.[5]
Biological Activity and Signaling Pathways
Brimonidine: An Alpha-2 Adrenergic Agonist
Brimonidine is a highly selective α₂-adrenergic receptor agonist.[6] Its mechanism of action in lowering intraocular pressure involves a dual pathway:
-
Reduction of Aqueous Humor Production: Activation of α₂-receptors in the ciliary body inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent reduction in aqueous humor secretion.[7][8]
-
Increased Uveoscleral Outflow: Brimonidine also enhances the drainage of aqueous humor through the uveoscleral pathway.[7][8]
Caption: Brimonidine's signaling pathway in glaucoma.
Quinoxaline Derivatives as Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of several protein kinases.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition:
ASK1 is a key component of the MAPK signaling cascade, which is activated by cellular stresses like oxidative stress and TNF-α.[9][10] Overactivation of the ASK1 pathway is implicated in various diseases. Quinoxaline derivatives have shown potent inhibitory activity against ASK1.[5]
Caption: Inhibition of the ASK1 signaling pathway.
Tyrosine Kinase Inhibition:
Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, differentiation, and survival.[11][12] Dysregulation of RTK signaling is a hallmark of many cancers. Quinoxaline-based compounds have been developed as inhibitors of various RTKs, such as the PDGF receptor.
Caption: Inhibition of a generic RTK pathway.
Quantitative Data on Kinase Inhibition:
The following table presents the inhibitory activity of some quinoxaline derivatives against specific kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Quinoxaline Derivative | ASK1 | 30.17 | [5] |
| 2-Anilinoquinoxaline | PDGF-R | Potent Inhibition |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility in the preparation of the anti-glaucoma drug Brimonidine Tartrate is well-established. Furthermore, the quinoxaline scaffold derived from this intermediate is a promising platform for the development of potent kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in medicinal chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 12. Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-Bromoquinoxalin-6-amine with Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a key heterocyclic intermediate in organic and medicinal chemistry. Its derivatives are integral to the synthesis of various pharmacologically active compounds, most notably in the development of therapeutic agents. Quinoxaline scaffolds are found in a range of drugs, exhibiting antibacterial, antiviral, and anticancer properties. The reaction of this compound with nucleophiles, such as ethylenediamine, offers a pathway to novel derivatives with potential biological activities. This document provides detailed protocols and application notes for the nucleophilic aromatic substitution reaction between this compound and ethylenediamine, leading to the formation of N-(2-aminoethyl)-5-bromoquinoxalin-6-amine. This reaction is a fundamental step in the synthesis of more complex molecules, including the antiglaucoma drug Brimonidine.
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | ![]() | C₈H₆BrN₃ | 224.06 | 151-153 | Yellow solid | 50358-63-9 |
| Ethylenediamine | ![]() | C₂H₈N₂ | 60.10 | 8.5 | Colorless liquid | 107-15-3 |
Table 2: Predicted Physicochemical and Spectroscopic Data of the Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Mass Spectrum (m/z) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| N-(2-aminoethyl)-5-bromoquinoxalin-6-amine | ![]() | C₁₀H₁₁BrN₄ | 267.13 | [M+H]⁺: 267.0, 269.0 ( isotopic pattern for Br) | Quinoxaline protons: 7.5-9.0, -CH₂- protons: 2.8-3.5, -NH₂ and -NH- protons: variable | Aromatic carbons: 110-150, Aliphatic carbons: 40-50 |
Note: The data for the product is predicted based on the analysis of structurally similar compounds, as direct experimental data is not widely published.
Signaling Pathways and Logical Relationships
The reaction of this compound with ethylenediamine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the bromide ion by the nucleophilic amine group of ethylenediamine.
Caption: Proposed reaction mechanism for the synthesis of N-(2-aminoethyl)-5-bromoquinoxalin-6-amine.
Experimental Protocols
This protocol is based on established methods for similar nucleophilic aromatic substitutions involving quinoxaline derivatives.
Objective: To synthesize N-(2-aminoethyl)-5-bromoquinoxalin-6-amine via the reaction of this compound with ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Toluene, anhydrous
-
Methanol
-
Sodium hydroxide (NaOH) solution, 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (10-15 mL per gram of starting material).
-
Addition of Ethylenediamine: To the stirred solution, add an excess of ethylenediamine (5-10 eq). The use of excess ethylenediamine serves as both the nucleophile and a basic scavenger for the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to yield the pure N-(2-aminoethyl)-5-bromoquinoxalin-6-amine.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of the target compound.
Applications and Further Research
The product of this reaction, N-(2-aminoethyl)-5-bromoquinoxalin-6-amine, is a valuable intermediate for the synthesis of more complex molecules. The presence of a primary amine and a secondary amine allows for further functionalization.
-
Drug Development: This compound is a direct precursor to Brimonidine, an important medication for glaucoma. The synthesis involves the cyclization of the ethylenediamine moiety to form the imidazoline ring.
-
Ligand Synthesis: The bidentate nature of the ethylenediamine side chain makes it a potential ligand for the formation of metal complexes, which could have applications in catalysis or materials science.
-
Combinatorial Chemistry: The primary amine can be further derivatized to create a library of novel quinoxaline compounds for high-throughput screening in drug discovery programs.
Researchers can explore variations of this reaction using different diamines or other nucleophiles to generate a diverse range of quinoxaline derivatives for biological evaluation. The reaction conditions can also be optimized for improved yields and purity, potentially exploring microwave-assisted synthesis or alternative solvent systems.
Application Notes: Development of Novel Quinoxaline Derivatives from 5-Bromoquinoxalin-6-amine
Introduction
Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatile quinoxaline core is a valuable template for designing and synthesizing novel therapeutic agents. 5-Bromoquinoxalin-6-amine is a key bifunctional intermediate for developing new quinoxaline-based drug candidates.[5][6] Its structure offers two distinct reaction sites: the bromine atom at the C-5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and the amino group at the C-6 position, which can be readily functionalized.[7] This document provides detailed protocols for synthesizing novel derivatives from this starting material, focusing on palladium-catalyzed cross-coupling reactions and amino group modifications.
Synthetic Utility and Potential Applications
The strategic placement of the bromo and amino groups on the quinoxaline scaffold allows for selective and sequential modifications, enabling the creation of diverse chemical libraries for drug discovery.
-
C-5 Position (Bromo Group) : The bromine atom is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : Enables the formation of C-C bonds by coupling with various aryl or heteroaryl boronic acids/esters. This is crucial for developing compounds that target protein-protein interactions or fit into hydrophobic pockets of enzymes.[8][9]
-
Buchwald-Hartwig Amination : Allows for the formation of C-N bonds, introducing primary or secondary amines. This modification is significant for creating kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond donor or acceptor.[10][11]
-
-
C-6 Position (Amino Group) : The primary amino group can be readily derivatized to introduce functionalities that can modulate the compound's physicochemical properties and biological activity.
-
Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.[7]
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, which are common pharmacophores in kinase inhibitors and other therapeutic agents.[7]
-
Derivatives synthesized from this scaffold have shown potential as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical targets in oncology.[1][12] Furthermore, the quinoxaline core is part of several antibiotics, and novel derivatives are actively being investigated to combat drug-resistant pathogens.[1][3]
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Palladium catalysts and organic solvents should be handled with care. Reactions under an inert atmosphere must be properly set up to prevent pressure buildup.[8]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond at the C-5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup : To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the deactivation of the palladium catalyst.[9]
-
Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for at least 20 minutes.[13]
-
Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction Execution : Place the sealed flask in a preheated oil bath set to 85-100 °C and stir vigorously for 12-24 hours.[13]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine.
-
Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-quinoxalin-6-amine.[8]
DOT Visualization: Suzuki-Miyaura Catalytic Cycle
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound to introduce a secondary amine at the C-5 position.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup : In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition : Add this compound and the desired amine to the tube.[10]
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction Execution : Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours.[10]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 5-(substituted-amino)quinoxalin-6-amine.[10]
DOT Visualization: General Derivatization Workflow
Protocol 3: Urea Synthesis via Derivatization of the 6-Amino Group
This protocol outlines the synthesis of a quinoxalinyl urea by reacting the 6-amino group with an isocyanate.
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (1.2 equiv)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 0.1 equiv, optional)
Procedure:
-
Reaction Setup : Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Reagent Addition : Add the aryl isocyanate dropwise to the stirred solution at room temperature. A catalytic amount of DIPEA can be added to facilitate the reaction.[7]
-
Reaction Execution : Stir the mixture at room temperature for 12-24 hours.[7]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : If a precipitate forms, collect the solid by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification : Recrystallize the solid from a suitable solvent (e.g., Ethanol or Ethyl Acetate/Hexanes) or purify by flash column chromatography to yield the pure N-(5-bromoquinoxalin-6-yl)urea derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel quinoxaline derivatives.
Table 1: Summary of Reaction Conditions and Yields
| Protocol | Starting Material | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1. Suzuki Coupling | This compound | Phenylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ / Dioxane:H₂O | 90 | 18 | 85 |
| 1. Suzuki Coupling | This compound | 3-Furylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ / Dioxane:H₂O | 90 | 20 | 78 |
| 2. Buchwald Amination | This compound | Morpholine, NaOtBu | Pd₂(dba)₃, Xantphos / Toluene | 110 | 16 | 91 |
| 2. Buchwald Amination | This compound | Aniline, NaOtBu | Pd₂(dba)₃, Xantphos / Toluene | 110 | 24 | 75 |
| 3. Urea Synthesis | This compound | Phenyl isocyanate | DCM | RT | 12 | 95 |
| 3. Urea Synthesis | this compound | 4-Chlorophenyl isocyanate | DCM | RT | 14 | 92 |
Yields are representative and may vary based on specific substrates and reaction scale.
Table 2: Representative Biological Activity Data (Hypothetical)
| Compound ID | R¹ (C-5 Position) | R² (C-6 Position) | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|---|
| QN-01 | -Br | -NH₂ (Starting Material) | EGFR | >10,000 |
| QN-02 | Phenyl | -NH₂ | EGFR | 850 |
| QN-03 | Morpholinyl | -NH₂ | PI3Kα | 450 |
| QN-04 | -Br | -NH-CO-NH-Phenyl | EGFR | 150 |
| QN-05 | Phenyl | -NH-CO-NH-Phenyl | EGFR | 25 |
| QN-06 | Morpholinyl | -NH-CO-NH-Phenyl | PI3Kα | 15 |
IC₅₀ values are hypothetical and serve to illustrate structure-activity relationships (SAR).
DOT Visualization: Kinase Signaling Pathway Inhibition
Characterization of Novel Derivatives
Newly synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[14][15]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compounds.[16][17]
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. allsubjectjournal.com [allsubjectjournal.com]
- 15. lam.edu.ly [lam.edu.ly]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction enables the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering significant advantages over traditional C-N bond-forming reactions.[1][2]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromoquinoxalin-6-amine with various amine coupling partners. The synthesis of N-aryl-quinoxalin-5,6-diamines is a key transformation for the generation of novel molecular entities with potential therapeutic applications.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][2]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-arylated quinoxaline product and regenerating the active Pd(0) catalyst.[1][2]
The choice of ligand, base, and solvent is crucial for the efficiency and success of the reaction, as these components influence the rates of the individual steps in the catalytic cycle.[3]
Data Presentation: Optimized Reaction Conditions
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% loading. |
| Ligand | Xantphos, BINAP, XPhos, RuPhos, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are generally preferred. The choice of ligand is often dependent on the amine substrate.[4][5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS | Strong bases like NaOtBu are common, while weaker inorganic bases can be used for base-sensitive substrates.[3][4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential.[4] |
| Temperature | 80-120 °C | Reaction temperature often depends on the reactivity of the substrates and the chosen catalytic system.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the palladium catalyst.[5] |
Table 2: Exemplary Conditions for Amination of Bromo-Aromatic Scaffolds
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Bromoquinoline Derivatives | Various primary/secondary amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 65-85 | [4] |
| 5-Bromo-8-(benzyloxy)quinoline | N-methylaniline | Pd(OAc)₂ / Josiphos-type ligand | NaOtBu | Toluene | 110-120 | 90 | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [5] |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is a starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the this compound, the amine coupling partner, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel via syringe.
-
Degassing: If not performed in a glovebox, seal the reaction vessel and subject the mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-quinoxalin-5,6-diamine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The targeted synthesis of novel quinoxaline-based molecules is therefore a key focus in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the functionalization of the quinoxaline scaffold.[3][4]
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-Bromoquinoxalin-6-amine with various aryl and heteroaryl boronic acids. This reaction facilitates the synthesis of 5-arylquinoxalin-6-amine derivatives, which are valuable intermediates for the development of new therapeutic agents. For instance, this compound itself is a key intermediate in the synthesis of Brimonidine, a drug used to treat glaucoma.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (e.g., a boronic acid or its ester). The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[3][7] The presence of a base is crucial for the activation of the organoboron compound to facilitate the transmetalation step.[8]
Applications in Drug Discovery
The synthesis of 5-arylquinoxalin-6-amines via Suzuki coupling opens avenues for the creation of diverse chemical libraries for high-throughput screening. The resulting compounds can be further modified to develop novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The quinoxaline core is a recognized pharmacophore, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.[1][2]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a palladacycle) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen anhydrous solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes typical reaction conditions for Suzuki coupling reactions involving substrates similar to this compound, such as other bromoanilines or bromoindazoles.[9][10] These serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | CataCXium A palladacycle |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | DME | 1,4-Dioxane/H₂O (4:1) | 2-MeTHF |
| Temperature | 80 °C | 100 °C | 80 °C |
| Reaction Time | 2-12 hours | 6-24 hours | 4-18 hours |
Mandatory Visualizations
General Workflow for Suzuki Coupling of this compound
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 50358-63-9 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-bromo-6-isothiocyanatoquinoxaline: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 5-bromo-6-isothiocyanatoquinoxaline, a key intermediate in the preparation of active pharmaceutical ingredients such as Brimonidine.[1][2] The synthesis involves the conversion of 5-Bromoquinoxalin-6-amine using thiophosgene. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and accuracy in a laboratory setting. While effective, this method involves the use of the highly toxic reagent thiophosgene, and alternative, milder synthesis routes are also briefly discussed.[3][4]
Introduction
5-bromo-6-isothiocyanatoquinoxaline is a crucial building block in the synthesis of various quinoxaline derivatives with significant biological activity.[2] Notably, it serves as a direct precursor to Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[1][2] The conversion of the primary amine group in this compound to an isothiocyanate functionality is a critical transformation. The most direct method for this conversion involves the use of thiophosgene.[3] This document outlines a validated protocol for this synthesis, providing researchers with the necessary details for successful implementation.
Experimental Protocol
This protocol is adapted from established synthetic methods.[1]
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Water (H₂O)
-
Dry Ether
Equipment:
-
500 mL four-neck reaction bottle
-
Dropping funnel
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum drying oven
Procedure:
-
In a 500 mL four-neck reaction bottle equipped with a stirrer and a dropping funnel, add 240 mL of water.
-
To the water, add 17.1 g (56.0 mmol) of this compound.
-
While stirring the aqueous solution of the amine, slowly add 5.1 mL (67.2 mmol) of thiophosgene dropwise from the dropping funnel.
-
Allow the reaction to proceed for 2 hours at ambient temperature.
-
After the reaction is complete, filter the resulting solid precipitate.
-
Wash the filter cake with two portions of 20 mL of water.
-
Dry the collected solid under vacuum at 25°C for 12 hours to yield 5-bromo-6-isothiocyanatoquinoxaline.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 17.1 g (56.0 mmol) | [1] |
| Thiophosgene | 5.1 mL (67.2 mmol) | [1] |
| Water | 240 mL | [1] |
| Reaction Conditions | ||
| Temperature | 25°C (Ambient) | [1] |
| Reaction Time | 2 hours | [1] |
| Product | ||
| 5-bromo-6-isothiocyanatoquinoxaline | 14.3 g | [1] |
| Yield | 96.0% | [1] |
| Melting Point | 157-158°C | [1] |
Visualizations
Experimental Workflow Diagram
References
Application Note: Laboratory-Scale Synthesis of 5-Bromoquinoxalin-6-amine
Introduction
5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various biologically active molecules, most notably in the preparation of quinoxaline derivatives.[1][2] One of its prominent applications is in the synthesis of Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma.[1][3] The structural characteristics of this compound make it a valuable building block for developing novel therapeutic agents, including kinase inhibitors for targeted cancer therapy.[2] This document outlines a detailed, laboratory-scale, three-step synthesis protocol for this compound starting from 4-nitro-o-phenylenediamine. This method involves cyclization, reduction, and subsequent high-selectivity bromination, offering mild reaction conditions and high product quality.[4]
Experimental Protocols
This synthesis is performed in three main stages:
-
Synthesis of 6-Nitroquinoxaline: Cyclization of 4-nitro-o-phenylenediamine with glyoxal.
-
Synthesis of 6-Aminoquinoxaline: Reduction of the nitro group of 6-Nitroquinoxaline.
-
Synthesis of this compound: Selective bromination of 6-Aminoquinoxaline.
Step 1: Synthesis of 6-Nitroquinoxaline
-
To a solution of 39.25 g of 4-nitrophenylenediamine in 600 mL of water, add 74 mL of a 40% aqueous glyoxal solution dropwise.
-
After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture, and filter the resulting solid.
-
Wash the solid with water.
-
The crude product can be further purified by extraction with dichloromethane, followed by drying over magnesium sulfate and removal of the solvent to yield an orange solid.[3]
Step 2: Synthesis of 6-Aminoquinoxaline
-
In a suitable reaction vessel, dissolve 500 mg (2.86 mmol) of 6-nitroquinoxaline in 20 mL of methanol.[5]
-
Add 50 mg of 10% palladium on carbon (Pd/C) to the solution.[5]
-
Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]
-
Evaporate the solvent from the filtrate to yield the crude product.[5]
-
Purify the residue by silica gel column chromatography to obtain 6-aminoquinoxaline as a yellow solid.[5]
Step 3: Synthesis of this compound
-
Dissolve 35 g (0.2 mol) of 6-aminoquinoxaline in 500 mL of methylene chloride.
-
Separately, dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in 500 mL of methylene chloride.
-
Add the DBDMH solution to the 6-aminoquinoxaline solution while maintaining the temperature at 25°C using a water bath.
-
Allow the reaction to proceed for 5 hours.
-
After the reaction, filter the mixture to recover unreacted dibromohydantoin.
-
Wash the filtrate with 200 mL of water.
-
Separate the aqueous phase and extract it with an additional 200 mL of methylene chloride.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product as a brown solid.[3]
Data Presentation
| Step | Starting Material | Reagents/Catalyst | Solvent | Product | Yield | Purity |
| 1 | 4-nitro-o-phenylenediamine | 40% aq. Glyoxal | Water, Dichloromethane | 6-Nitroquinoxaline | 97.5% | - |
| 2 | 6-Nitroquinoxaline | 10% Pd/C, H₂ | Methanol | 6-Aminoquinoxaline | 82% | - |
| 3 | 6-Aminoquinoxaline | 1,3-dibromo-5,5-dimethylhydantoin | Methylene Chloride | This compound | 98% | - |
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Industrial Production of 5-Bromoquinoxalin-6-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Brimonidine Tartrate, a medication for glaucoma.[1] The described methods are selected for their scalability, efficiency, and consideration of environmental and safety factors.
Summary of Production Methods
Two primary synthetic routes for the industrial production of this compound have been identified and are detailed below. Both methods offer high yields and purity, suitable for pharmaceutical manufacturing.
Route 1: Direct Bromination of 6-Aminoquinoxaline
This approach involves the direct bromination of commercially available or synthesized 6-aminoquinoxaline. It is a straightforward method with a high conversion rate.
Route 2: Three-Step Synthesis from 4-Nitro-o-phenylenediamine
This route is a more convergent synthesis that begins with a readily available starting material. It involves cyclization, reduction, and subsequent bromination. This method is noted for its mild reaction conditions and reduced waste, making it highly suitable for industrial production.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the described synthetic routes.
Table 1: Synthesis of 6-Nitroquinoxaline (Route 2, Step 1)
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-o-phenylenediamine | [1] |
| Reagent | Glyoxal (40% aqueous solution) | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 97.5% | [1] |
Table 2: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline (Route 2, Step 2)
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline | [3][4] |
| Catalyst | Palladium on Carbon (Pd/C) | [3][4] |
| Catalyst Loading | 1:20 (Catalyst:Substrate) | [3] |
| Solvent | Methanol | [4] |
| Reaction Temperature | 70°C | [3] |
| Reaction Pressure | 2 MPa | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 83.3% | [3] |
Table 3: Bromination of 6-Aminoquinoxaline to this compound
| Method | Brominating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield | Purity (HPLC) | Reference |
| Method A (Route 1) | Oxygen/Hydrobromic Acid | CuBr2 | Aqueous HBr | 90-95°C | 4 hours | 97.8% | 99.94% | [1] |
| Method B (Route 2) | 1,3-Dibromo-5,5-dimethylhydantoin | - | Dichloromethane | 25°C | 5 hours | 97.6% | Not Specified | [1][3] |
| Method C (Route 1) | Bromine | - | Glacial Acetic Acid | Not Specified | 1 hour | 100% (crude) | Not Specified | [1] |
Experimental Protocols
Route 1: Direct Bromination of 6-Aminoquinoxaline (Method A)
Protocol 1: Synthesis of this compound via CuBr2 Catalyzed Bromination
-
Reaction Setup: To a suitable reaction vessel, add 6-aminoquinoxaline (14.52 g, 0.10 mol) and CuBr2 (2.23 g, 0.01 mol) to a 0.8 mol/L hydrobromic acid aqueous solution (150 mL).[1]
-
Reaction Execution: Maintain the reaction temperature at 90-95°C and bubble oxygen (or air) through the solution for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Adjust the pH of the solution to 9 using a 20% NaOH solution. Extract the product with dichloromethane (90 mL).[1]
-
Washing and Drying: Wash the organic layer with purified water (2 x 50 mL) and dry over anhydrous sodium sulfate.[1]
-
Isolation: Filter the mixture, and concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum at 40°C to obtain this compound.[1]
Route 2: Three-Step Synthesis from 4-Nitro-o-phenylenediamine
Protocol 2: Synthesis of 6-Nitroquinoxaline (Step 1)
-
Reaction Setup: In a reaction vessel, dissolve 4-nitrophenylenediamine (39.25 g) in 600 mL of water.[1]
-
Reagent Addition: Under a nitrogen atmosphere, add glyoxal (40% aqueous solution, 74 mL) dropwise to the solution.[1]
-
Reaction Execution: Heat the mixture to 100°C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Cool the reaction mixture, filter the precipitate, and wash with water. The crude product can be further purified by extraction with dichloromethane, drying over magnesium sulfate, and solvent evaporation to yield an orange solid.[1]
Protocol 3: Synthesis of 6-Aminoquinoxaline (Step 2)
-
Reaction Setup: In a high-pressure reactor, add 6-nitroquinoxaline, methanol as the solvent, and 10% palladium on carbon catalyst.[4]
-
Reaction Execution: Stir the mixture under a hydrogen atmosphere (2 MPa) at 70°C for 3 hours.[3]
-
Work-up and Isolation: After the reaction is complete, filter the catalyst. Evaporate the solvent from the filtrate to yield 6-aminoquinoxaline.
Protocol 4: Synthesis of this compound (Step 3, Method B)
-
Reaction Setup: Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6 g, 0.1 mol) in 500 mL of dichloromethane.[1]
-
Reagent Addition: Add 6-aminoquinoxaline (35 g, 0.2 mol) to the solution while maintaining the temperature at 25°C with a water bath.[1]
-
Reaction Execution: Stir the mixture for 5 hours.[1]
-
Work-up and Isolation: Filter the reaction mixture. Wash the filtrate with water (200 mL). Separate the aqueous phase and extract it with dichloromethane (200 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product as a brown solid.[1]
Visualized Workflow
Caption: Synthetic routes for this compound.
References
Applications of 5-Bromoquinoxalin-6-amine in Medicinal Chemistry: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 5-Bromoquinoxalin-6-amine, a key heterocyclic building block, is gaining significant traction in medicinal chemistry for its versatile role in the synthesis of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics. Its applications span from established drugs for glaucoma to the development of novel kinase inhibitors and potential anticancer agents.
Key Application: Intermediate in the Synthesis of Brimonidine
This compound is a critical intermediate in the industrial synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist.[1] Brimonidine is a first-line treatment for open-angle glaucoma, where it lowers intraocular pressure by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[2] The selectivity of Brimonidine for the α2-receptor is reported to be 7 to 12 times higher than clonidine and 23 to 32 times higher than apraclonidine.[1]
Experimental Protocol: Synthesis of Brimonidine Tartrate from this compound
This protocol outlines a common synthetic route to Brimonidine Tartrate.
Step 1: Synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine base)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a suitable organic solvent such as methylene chloride.
-
Reagent Addition: Add N,N-dimethyldichloromethylene immonium chloride to the suspension and reflux the mixture for 1 hour.
-
Formation of the Guanidine Intermediate: Cool the reaction mixture to 0°C and slowly add an excess of ethylenediamine. Stir the mixture at room temperature for 2 hours.
-
Work-up and Cyclization: Add water to the reaction mixture and separate the aqueous layer. The intermediate in the aqueous layer is then allowed to cyclize at room temperature, leading to the precipitation of the Brimonidine base.
-
Isolation and Purification: Filter the precipitate, wash with water and then with acetone. The crude product can be recrystallized from dimethylformamide to yield pure Brimonidine base.
Step 2: Formation of Brimonidine L-tartrate
-
Salt Formation: Dissolve the purified Brimonidine base in acetone. In a separate flask, dissolve L-tartaric acid in a mixture of acetone and water.
-
Precipitation: Add the L-tartaric acid solution to the Brimonidine base solution with stirring at room temperature.
-
Isolation: The Brimonidine L-tartrate will precipitate out of the solution. Filter the solid, wash with acetone, and dry under vacuum to obtain the final product.
Scaffold for Novel Kinase Inhibitors and Anticancer Agents
The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules that target a variety of biological pathways, including those involved in cancer.[3][4] this compound serves as a versatile starting material for the synthesis of quinoxaline derivatives with potential as kinase inhibitors and anticancer agents. The bromine atom at the 5-position and the amino group at the 6-position provide reactive handles for a range of chemical modifications, including cross-coupling reactions and substitutions, allowing for the exploration of diverse chemical space.[4]
While specific kinase inhibitors directly derived from this compound with comprehensive public data are limited, the broader class of quinoxaline derivatives has shown significant promise. For instance, various quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against kinases such as VEGFR-2 and for their cytotoxic effects against a range of cancer cell lines.
Quantitative Data: Anticancer Activity of Representative Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of several quinoxaline derivatives against various human cancer cell lines. It is important to note that these compounds were not all synthesized from this compound but illustrate the potential of the quinoxaline scaffold.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| VIIIc | HCT116 | Colon | 2.5 | [5] |
| XVa | HCT116 | Colon | 4.4 | [5] |
| VIIIc | MCF-7 | Breast | 9 | [5] |
| XVa | MCF-7 | Breast | 5.3 | [5] |
| VIId | HCT-116 | Colon | 7.8 | [5] |
| VIIIa | HepG2 | Liver | 9.8 | [5] |
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the in vitro cytotoxicity of newly synthesized compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derived test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Precursor for Androgen Receptor Antagonists
The this compound scaffold has been identified as a potential precursor for the development of androgen receptor (AR) antagonists.[6] AR is a key target in the treatment of prostate cancer. While specific AR antagonists derived directly from this compound are not yet widely reported in the literature, the structural features of this molecule make it an attractive starting point for the design of novel AR modulators. The development of new nonsteroidal AR antagonists is an active area of research.
Visualizations
Synthetic Workflow for Brimonidine
Caption: Synthetic pathway for Brimonidine Tartrate.
Brimonidine Signaling Pathway
Caption: Mechanism of action of Brimonidine in lowering intraocular pressure.
General Workflow for Anticancer Drug Screening
Caption: Workflow for the evaluation of novel anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 134892-45-8 | Benchchem [benchchem.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of 5-Bromoquinoxalin-6-amine in the Development of Novel Cancer Therapeutics: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromoquinoxalin-6-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds. Its quinoxaline core is a recognized "privileged scaffold" in drug discovery, frequently appearing in molecules with significant therapeutic properties. In cancer research, derivatives of this compound are of particular interest for their potential to act as kinase inhibitors and modulators of critical cell signaling pathways implicated in tumorigenesis and metastasis. This document provides an overview of the application of this compound in the synthesis of anticancer agents, along with detailed protocols for their evaluation and a summary of their activity.
Application in Anticancer Drug Discovery
This compound serves as a crucial starting material for the synthesis of substituted quinoxalin-6-amine analogs. The bromine and amine functionalities at the 5 and 6 positions, respectively, offer reactive sites for a variety of chemical modifications. This allows for the systematic development of libraries of compounds that can be screened for antiproliferative activity against various cancer cell lines.
Research has demonstrated that the introduction of different substituents at the 2 and 3 positions of the quinoxaline ring system can significantly influence the anticancer efficacy of the resulting compounds. For instance, studies have shown that 2,3-di(furan-2-yl)quinoxalin-6-amine derivatives exhibit potent growth inhibitory effects against a panel of human cancer cell lines.[1]
Quantitative Data Summary
The antiproliferative activity of a series of 2,3-disubstituted quinoxalin-6-amine analogs, which can be conceptually derived from precursors like this compound, has been evaluated against a panel of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.
| Compound ID | 2,3-Substituent | Cancer Cell Line | GI50 (µM) |
| 5a | Furan-2-yl | A549 (Lung) | 2.8 |
| AsPC-1 (Pancreas) | 4.6 | ||
| HT-29 (Colon) | 3.2 | ||
| MDA-MB-231 (Breast) | 6.2 | ||
| PC3 (Prostate) | 4.1 | ||
| SK-OV-3 (Ovary) | 5.5 | ||
| U-2 OS (Bone) | 3.9 | ||
| 7c | Furan-2-yl | A549 (Lung) | 1.5 |
| (as urea analog) | AsPC-1 (Pancreas) | 2.1 | |
| HT-29 (Colon) | 1.8 | ||
| MDA-MB-231 (Breast) | 3.5 | ||
| PC3 (Prostate) | 2.5 | ||
| SK-OV-3 (Ovary) | 2.9 | ||
| U-2 OS (Bone) | 2.2 |
Data is adapted from a study on 2,3-substituted quinoxalin-6-amine analogs.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of compounds derived from this compound.
Protocol 1: Synthesis of 2,3-Di(furan-2-yl)quinoxalin-6-amine
This protocol describes a general method for the synthesis of the quinoxalin-6-amine core, which is analogous to the structure of this compound.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Furan-2-yl-ethanedione
-
Ethanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
A mixture of 4-nitro-1,2-phenylenediamine (1 equivalent) and furan-2-yl-ethanedione (1.1 equivalents) in ethanol is refluxed for 36-48 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2,3-di(furan-2-yl)-6-nitroquinoxaline.
-
The nitroquinoxaline derivative is dissolved in ethanol, and a catalytic amount of Pd/C is added.
-
The mixture is subjected to hydrogenation at room temperature for 6-8 hours.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 2,3-di(furan-2-yl)quinoxalin-6-amine.[1]
Protocol 2: Cell Growth Inhibition Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, PC3, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.[1]
Protocol 3: Apoptosis Induction Analysis (Caspase Activity Assay)
This protocol is to assess whether the compounds induce apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Synthesized quinoxaline derivative
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HeLa cells in white-walled 96-well plates at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity.[1]
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow from synthesis to biological evaluation.
Proposed Mechanism of Action: Caspase-Mediated Apoptosis
Caption: Caspase-3 mediated apoptosis induced by a quinoxaline derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Bromoquinoxalin-6-amine. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and summarized data to aid in optimizing reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes for preparing this compound:
-
A three-step synthesis starting from 4-nitro-o-phenylenediamine. This involves: a. Cyclization with glyoxal to form 6-nitroquinoxaline. b. Reduction of the nitro group to yield 6-aminoquinoxaline. c. Bromination of 6-aminoquinoxaline to afford the final product.[1]
-
Direct bromination of 6-aminoquinoxaline. This is a more direct route if the starting material, 6-aminoquinoxaline, is readily available.
Q2: What are the common applications of this compound?
A2: this compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[2] It is notably used in the preparation of Brimonidine tartrate, a medication used to treat glaucoma.[3] Additionally, it serves as a building block for quinazoline derivatives and kinase inhibitors, which are investigated for treating cancer, inflammation, and neurological disorders.[2]
Q3: What are the key safety considerations when handling the reagents for this synthesis?
A3: Many reagents used in this synthesis are hazardous. For instance, bromine is highly corrosive and toxic. Thiophosgene is also extremely toxic. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheets (MSDS) of the specific reagents being used.
Troubleshooting Guide
Cyclization of 4-nitro-o-phenylenediamine with Glyoxal
Q: The yield of 6-nitroquinoxaline is lower than expected. What are the possible causes and solutions?
A: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is heated to the appropriate temperature (around 100°C) and for a sufficient duration (up to 5 hours).[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: Undesired side reactions may be occurring. Using a nitrogen atmosphere can help prevent oxidation and other side reactions.[3]
-
Purity of Reagents: The purity of 4-nitro-o-phenylenediamine and glyoxal is crucial. Impurities in the starting materials can lead to lower yields and the formation of byproducts.
-
Workup and Isolation: Product may be lost during the workup and purification steps. Ensure efficient extraction and minimize transfers.
Reduction of 6-nitroquinoxaline to 6-aminoquinoxaline
Q: The catalytic hydrogenation of 6-nitroquinoxaline is slow or incomplete. What can I do to improve it?
A: Challenges in catalytic hydrogenation can often be resolved by optimizing the reaction conditions:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or inactive. Use a fresh batch of catalyst. The ratio of catalyst to substrate is also important; a common ratio is 1:20 (w/w) of Pd/C to 6-nitroquinoxaline.[1]
-
Hydrogen Pressure: The reaction may require higher hydrogen pressure. While some procedures use atmospheric pressure, others specify pressures up to 2 MPa.[1]
-
Temperature: Increasing the reaction temperature (e.g., to 70°C) can enhance the reaction rate.[1]
-
Solvent: The choice of solvent can influence the reaction. Methanol and ethanol are commonly used.[4] Ensure the starting material is well-dissolved or suspended.
Bromination of 6-aminoquinoxaline
Q: I am observing the formation of multiple brominated products and my yield of this compound is low. How can I improve the selectivity?
A: Achieving selective monobromination can be challenging. Here are some strategies to improve selectivity and yield:
-
Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can lead to over-bromination. Milder and more selective brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred and can lead to higher yields (up to 98%).[1][3]
-
Reaction Temperature: Controlling the reaction temperature is crucial. Running the reaction at a controlled temperature (e.g., 25°C) can help minimize side reactions.[3]
-
Solvent: The solvent can influence the reactivity and selectivity. Dichloromethane is a commonly used solvent for bromination with DBDMH.[1]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent to favor monobromination.
Quantitative Data Summary
| Synthesis Step | Starting Material | Brominating Agent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Cyclization | 4-nitro-o-phenylenediamine | - | Water | 100°C | 5 h | 97.5% | [3] |
| Reduction | 6-nitroquinoxaline | Pd/C | - | 70°C | 3 h | 83.3% | [1] |
| Bromination | 6-aminoquinoxaline | CuBr2/HBr/O2 | Aqueous HBr | 90-95°C | 4 h | 97.8% | [3] |
| Bromination | 6-aminoquinoxaline | Dibromohydantoin | Dichloromethane | 25°C | 5 h | 98% | [1][3] |
| Overall Yield (3-step) | 4-nitro-o-phenylenediamine | - | - | - | - | 77.3% | [1] |
Experimental Protocols
Method 1: Three-Step Synthesis from 4-nitro-o-phenylenediamine
Step 1: Synthesis of 6-nitroquinoxaline
-
To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of glyoxal (40% aqueous solution) dropwise.
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture, filter the precipitate, and wash with water.
-
Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to obtain 6-nitroquinoxaline.[3]
Step 2: Synthesis of 6-aminoquinoxaline
-
In a suitable reaction vessel, add 6-nitroquinoxaline and a Pd/C catalyst (1:20 weight ratio to the substrate) to a solvent like methanol.[1][4]
-
Pressurize the vessel with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 70°C and stir for 3 hours.[1]
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to obtain 6-aminoquinoxaline.
Step 3: Synthesis of this compound
-
Dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin in 500 ml of dichloromethane.
-
Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution.
-
Maintain the reaction temperature at 25°C using a water bath for 5 hours.
-
Filter the reaction mixture to recover the unreacted dibromohydantoin.
-
Wash the filtrate with 200 ml of water.
-
Separate the aqueous phase and extract it with 200 ml of dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound as a brown solid.[3]
Method 2: Direct Bromination of 6-aminoquinoxaline
-
Add 14.52 g (0.10 mol) of 6-aminoquinoxaline and 2.23 g (0.01 mol) of CuBr2 to 150 mL of an aqueous hydrobromic acid solution (0.8 mol/L).
-
Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.
-
Cool the reaction solution to room temperature.
-
Adjust the pH of the reaction system to 9 using a 20% NaOH solution.
-
Extract the product with 90 mL of dichloromethane.
-
Wash the organic layer twice with 50 mL of purified water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting product under vacuum at 40°C to obtain this compound.[3]
Visualized Workflows and Pathways
Caption: Three-step synthesis of this compound.
Caption: Direct bromination of 6-aminoquinoxaline.
References
Technical Support Center: Purification of 5-Bromoquinoxalin-6-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromoquinoxalin-6-amine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). | 1. Reheat the solution to boiling. 2. Evaporate a portion of the solvent to increase the concentration of the solute. 3. Allow the solution to cool slowly again. |
| The cooling process is too rapid. | 1. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. 2. Insulate the flask to slow down the cooling rate. | |
| The solution is supersaturated. | 1. Scratch the inner wall of the flask with a glass rod at the surface of the solution to induce nucleation. 2. Add a small seed crystal of pure this compound. | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is 151-153 °C). | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Ensure the dissolution temperature does not exceed the melting point of the compound. |
| The compound is significantly impure, leading to a melting point depression. | 1. Attempt purification by another method (e.g., column chromatography) before recrystallization. 2. Use a different recrystallization solvent. | |
| Colored Impurities Remain in Crystals | The colored impurity has similar solubility to the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal. 3. Proceed with the cooling and crystallization steps. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals formed too quickly, trapping impurities. | 1. Ensure a slow cooling rate to allow for selective crystallization. | |
| Low Recovery Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Premature crystallization occurred during hot filtration. | 1. Preheat the filtration apparatus (funnel and receiving flask). 2. Add a small excess of hot solvent before filtration to prevent saturation in the funnel. | |
| The crystals were washed with solvent that was not cold enough or with too much solvent. | 1. Use a minimal amount of ice-cold solvent to wash the crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Based on available data, toluene has been successfully used for the recrystallization of related compounds.[1] The solubility profile of this compound indicates it is soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2] Methanol or a mixed solvent system, such as methanol/water or toluene/hexane, could be effective. A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system.
Q2: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent to completely dissolve the impure this compound. Add the solvent in small portions to the solid in a flask, and heat the mixture to the solvent's boiling point with stirring after each addition until the solid is fully dissolved.
Q3: My purified this compound is still not pure enough. What should I do?
If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. Alternatively, if impurities are significantly different in polarity, column chromatography may be a more effective purification method.
Q4: How does slow cooling affect the purity and yield?
Slow cooling generally leads to the formation of larger, purer crystals.[3] Rapid cooling can cause impurities to be trapped within the crystal lattice, reducing purity. While very slow cooling might slightly decrease the overall yield as more solute remains in the solution, the trade-off is typically a higher purity product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the purification of this compound using toluene.
Materials:
-
Crude this compound
-
Toluene (or another selected solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of toluene (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and a clean receiving flask. Add a small excess of hot solvent to the solution to prevent premature crystallization and quickly filter the hot solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a yellow solid.[2][4][5]
Data Presentation
The following table presents hypothetical data to illustrate the effectiveness of recrystallization on the purity and yield of this compound.
| Sample | Mass (g) | Purity (%) | Recovery Yield (%) | Appearance |
| Crude Material | 1.00 | 92.5 | N/A | Brownish-yellow powder |
| After 1st Recrystallization | 0.85 | 98.7 | 85.0 | Yellow crystalline solid |
| After 2nd Recrystallization | 0.75 | >99.5 | 88.2 (from 1st crop) | Bright yellow needles |
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinoxalin-6-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My final product shows a low yield after the bromination step. What are the possible reasons?
A1: Low yields during the bromination of 6-aminoquinoxaline can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
-
Suboptimal Brominating Agent: The choice and quality of the brominating agent are crucial. While agents like dibromohydantoin are reported to give high yields and be less toxic, others like bromine in acetic acid can also be effective if used correctly.[1] Ensure the brominating agent is fresh and has been stored properly.
-
Side Reactions: Over-bromination or degradation of the product can occur, especially with harsh reaction conditions. Using a milder brominating agent and controlling the reaction temperature can help minimize these side reactions.
-
Losses During Work-up and Purification: Significant product loss can happen during extraction, washing, and recrystallization steps. Ensure proper phase separation during extraction and minimize the amount of solvent used for washing and recrystallization to prevent the product from dissolving.
Q2: I am observing an unexpected impurity in my final product's HPLC analysis. How can I identify and remove it?
A2: The presence of unexpected impurities is a common challenge. Here's a systematic approach to address this:
-
Identify the Impurity: The first step is to characterize the impurity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering clues to its structure.[2][3] Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for a definitive identification.[2][3]
-
Potential Sources of Impurities:
-
Unreacted Starting Materials: Incomplete conversion of 6-aminoquinoxaline or the starting material for its synthesis (e.g., 4-nitro-o-phenylenediamine) can result in their presence in the final product.[4][5]
-
Intermediates: If the synthesis involves multiple steps, such as the reduction of a nitro group to an amine, residual intermediates like 6-nitroquinoxaline could be a source of impurity.[1][6]
-
By-products: Side reactions can lead to various impurities. For instance, in the synthesis of brimonidine, which uses this compound, an impurity identified as 5-Bromo-quinoxalin-6-yl-cyanamide has been reported. This suggests that under certain conditions, the amine group of the target molecule can undergo further reactions.
-
Reagent-Derived Impurities: Impurities can also originate from the reagents used in the synthesis.
-
-
Removal of the Impurity:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvents to find one that effectively solubilizes the desired product at high temperatures and poorly at low temperatures, while leaving the impurity either dissolved or insoluble.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed for purification.[6]
-
Q3: The color of my final product is darker than expected (e.g., brown instead of yellow). Does this indicate impurities?
A3: A darker-than-expected color can indeed suggest the presence of impurities.
-
Oxidation: Amino-substituted quinoxalines can be susceptible to oxidation, which often leads to the formation of colored by-products. It is advisable to store the product under an inert atmosphere (e.g., nitrogen or argon) and away from light.
-
Residual Catalysts: If a catalyst such as palladium on carbon (Pd/C) is used for a reduction step, incomplete filtration can leave residual catalyst in the product, causing a darker appearance.[4] Ensure thorough filtration, possibly through a pad of celite, to remove all catalyst particles.[6]
-
Tarry By-products: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric or tarry materials that are difficult to remove.
To address this, purification by recrystallization or column chromatography is recommended. Decolorizing with activated carbon during recrystallization can also be effective in removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-nitro-o-phenylenediamine or 6-aminoquinoxaline.[1][4][5] The synthesis from 4-nitro-o-phenylenediamine involves a three-step process of cyclization, reduction, and bromination.[1][4] Starting from 6-aminoquinoxaline simplifies the process to a single bromination step.[1]
Q2: What are the key reaction steps in a typical synthesis of this compound from 4-nitro-o-phenylenediamine?
A2: A typical synthesis involves the following three steps[1][4][5]:
-
Cyclization: 4-nitro-o-phenylenediamine is reacted with glyoxal to form 6-nitroquinoxaline.
-
Reduction: The nitro group of 6-nitroquinoxaline is reduced to an amino group to yield 6-aminoquinoxaline. This is often achieved through catalytic hydrogenation using a palladium catalyst.
-
Bromination: 6-aminoquinoxaline is then brominated to give the final product, this compound.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final product and quantifying any impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.[2][3]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.
Data Presentation
Table 1: Summary of Reported Yields and Purity for this compound Synthesis
| Starting Material | Key Reagents | Step | Yield (%) | Purity (%) | Reference |
| 4-nitro-o-phenylenediamine | Glyoxal | Cyclization | 97.5 | - | [1] |
| 6-nitroquinoxaline | Pd/C, H₂ | Reduction | 83.3 | - | [5] |
| 6-aminoquinoxaline | Dibromohydantoin, CH₂Cl₂ | Bromination | 98 | - | [1] |
| 6-aminoquinoxaline | CuBr₂, HBr, O₂ | Bromination | 97.8 | 99.94 (HPLC) | [1] |
| 4-nitro-o-phenylenediamine | - | Overall | 77.3 | - | [5] |
Experimental Protocols
Synthesis of this compound from 6-aminoquinoxaline
This protocol is based on a reported method with high yield and purity.[1]
Materials:
-
6-aminoquinoxaline
-
Copper(II) bromide (CuBr₂)
-
Hydrobromic acid (HBr) aqueous solution (0.8 mol/L)
-
Oxygen or Air
-
Sodium hydroxide (NaOH) solution (20%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Purified water
Procedure:
-
In a suitable reaction vessel, add 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) to the hydrobromic acid aqueous solution (150 mL, 0.8 mol/L).
-
Bubble oxygen or air through the reaction mixture while maintaining the temperature at 90-95°C.
-
Monitor the reaction for 4 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Adjust the pH of the reaction system to 9 using a 20% NaOH solution.
-
Extract the product with dichloromethane (90 mL).
-
Wash the organic layer with purified water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under vacuum at 40°C to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Caption: Synthetic pathway from 4-nitro-o-phenylenediamine.
References
- 1. Page loading... [guidechem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of 6-Aminoquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-aminoquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 6-aminoquinoxaline?
The primary side reactions encountered are over-bromination and oxidation. The amino group of the 6-aminoquinoxaline is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of di- and even tri-brominated products. Additionally, the amino group can be susceptible to oxidation by the brominating agent, leading to undesired byproducts.
Q2: My reaction is resulting in a low yield of the desired 5-bromo-6-aminoquinoxaline. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Over-bromination: The use of an excessive amount of the brominating agent or harsh reaction conditions can favor the formation of poly-brominated byproducts. A careful, portion-wise addition of the brominating agent can help control the reaction.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is recommended to start at a lower temperature (e.g., 0-20°C) and gradually increase it if necessary.[1][2]
-
Moisture: The presence of moisture can lead to the formation of bromic acid, which can cause undesired side reactions. Ensure all glassware is dry and use anhydrous solvents.
Q3: How can I minimize the formation of over-brominated byproducts?
To achieve selective mono-bromination, consider the following strategies:
-
Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin are generally preferred over molecular bromine for better selectivity.[1][2]
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent in portions can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.
-
Reaction Temperature: Performing the reaction at a controlled, lower temperature can significantly improve selectivity.[2]
Q4: What are the recommended methods for purifying the crude 5-bromo-6-aminoquinoxaline?
The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: Toluene and ethanol/water mixtures have been reported as effective solvents for the recrystallization of quinoxaline derivatives.[3]
-
Column Chromatography: For column chromatography on silica gel, a mobile phase consisting of a mixture of hexane and ethyl acetate or chloroform and methanol is commonly used. The optimal solvent ratio will depend on the specific impurities present and should be determined by TLC analysis.
Q5: I am observing an unexpected impurity in my final product. What could it be?
Besides over-brominated products, another potential impurity that has been identified in related syntheses is 5-Bromo-quinoxaline-6-yl-cyanamide. This impurity can arise under specific reaction or work-up conditions. Its presence can be confirmed by spectroscopic methods such as IR (presence of a cyano group peak) and mass spectrometry.
Data Presentation: Bromination of 6-Aminoquinoxaline
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Dibromo-5,5-dimethylhydantoin | Methylene Chloride | 20 | Not specified | 97.6 | [2] |
| N-Bromosuccinimide | Halogenated Solvents | 0 - 85 | Not specified | Not specified | [1] |
| Bromine | Acetic Acid | Not specified | 1 | Not specified (product is hydrobromide salt) | [3] |
| Dibromohydantoin | Methylene Chloride | 25 | 5 | 98 | [3] |
Experimental Protocols
Protocol 1: Mono-bromination using 1,3-Dibromo-5,5-dimethylhydantoin[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminoquinoxaline in anhydrous methylene chloride.
-
Reagent Addition: At 20°C, add 1,3-dibromo-5,5-dimethylhydantoin to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution) to neutralize any acidic components, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-bromo-6-aminoquinoxaline by recrystallization from toluene or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Protocol 2: Mono-bromination using N-Bromosuccinimide
-
Reaction Setup: Dissolve 6-aminoquinoxaline in a suitable halogenated solvent such as methylene chloride or chloroform in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise over a period of time to maintain a low reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is sluggish, the temperature can be slowly raised to room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Extraction and Isolation: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.
Mandatory Visualization
References
optimizing reaction conditions for 5-Bromoquinoxalin-6-amine synthesis
Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in pharmaceutical development.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: I am experiencing a low yield in the final bromination step. What are the potential causes and solutions?
A1: Low yields during the bromination of 6-aminoquinoxaline can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. For instance, one reported method involves a 5-hour reaction at 25°C.[3]
-
Suboptimal Brominating Agent: The choice of brominating agent is crucial. While agents like N-Bromosuccinimide (NBS) can be used, dibromohydantoin has been reported to give higher yields and be less toxic.[3] One protocol using dibromohydantoin in dichloromethane at 25°C for 5 hours reported a yield of 98%.[3]
-
Incorrect Stoichiometry: Ensure the molar ratio of the brominating agent to 6-aminoquinoxaline is correct. A common ratio when using dibromohydantoin is 1:2 (dibromohydantoin:6-aminoquinoxaline).[4]
-
Degradation of Product: The product may be sensitive to prolonged exposure to harsh conditions. Ensure proper temperature control and work-up procedures are followed promptly after reaction completion.
Q2: My final product is impure, showing multiple spots on TLC. How can I improve the purity?
A2: Impurities can arise from side reactions or incomplete reactions. Here are some strategies to enhance product purity:
-
Recrystallization: This is a common and effective method for purifying solid compounds. Toluene has been reported as a suitable solvent for the recrystallization of intermediates in the synthesis pathway, such as 6-aminoquinoxaline.[5]
-
Column Chromatography: While often avoided in large-scale production due to cost and time, column chromatography is an excellent method for separating closely related compounds and can be used for purification if other methods fail.
-
Washing during Work-up: Thorough washing of the organic layer during the extraction process is critical. Washing with water can help remove water-soluble impurities and salts.[3] For example, after bromination, the filtrate can be washed with water to remove unreacted reagents and byproducts.[3]
-
pH Adjustment: Careful control of pH during work-up is important. One procedure specifies adjusting the pH to 9 with a 20% NaOH solution after the bromination reaction.[3]
Q3: The reduction of 6-nitroquinoxaline to 6-aminoquinoxaline is slow or incomplete. What can I do?
A3: The efficiency of the nitro group reduction can be influenced by the catalyst, reaction conditions, and hydrogen source.
-
Catalyst Activity: The activity of the Palladium-on-Carbon (Pd/C) catalyst is critical. Ensure you are using a fresh or properly stored catalyst. The catalyst loading is also important; one protocol suggests a mass ratio of Pd/C to 6-nitroquinoxaline of 1:20.[6]
-
Reaction Conditions: Optimal conditions for catalytic hydrogenation include a reaction temperature of around 70°C and a pressure of 2 MPa for approximately 3 hours.[5][6]
-
Solvent Choice: The choice of solvent can impact the reaction rate. Methanol and ethanol are commonly used solvents for this reduction.[4][5]
-
Alternative Reducing Agents: While catalytic hydrogenation is common, other reducing agents like iron powder can be used, although catalytic hydrogenation is often preferred to avoid metal contamination.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective route starts with 4-nitro-o-phenylenediamine. This method involves a three-step process:
-
Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.[3][4]
-
Reduction: Catalytic hydrogenation of 6-nitroquinoxaline using a palladium-carbon catalyst to yield 6-aminoquinoxaline.[3][5][6]
-
Bromination: Selective bromination of 6-aminoquinoxaline at the 5-position using a brominating agent like dibromohydantoin to produce this compound.[3][4]
Q2: What are the recommended safety precautions when handling the reagents involved in this synthesis?
A2: Many reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. Key precautions include:
-
Thiophosgene: This is a highly toxic and corrosive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Bromine and Brominating Agents: These are corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.
-
Phosphorus Oxychloride: This is a corrosive and water-reactive compound. Handle under anhydrous conditions in a fume hood.
-
Solvents: Many organic solvents like dichloromethane and methanol are flammable and toxic. Use in a well-ventilated area away from ignition sources.
Q3: Can you provide a summary of optimized reaction conditions?
A3: Below is a table summarizing optimized conditions reported in the literature for the key steps in the synthesis of this compound starting from 4-nitro-o-phenylenediamine.
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Cyclization | 4-nitro-o-phenylenediamine, Glyoxal (40% aq. solution) | - | Water | 100°C | 5 hours | 97.5% |
| Reduction | 6-nitroquinoxaline | Pd/C (5%) | Methanol | 70°C | 3 hours | 83% |
| Bromination | 6-aminoquinoxaline | Dibromohydantoin | Dichloromethane | 25°C | 5 hours | 98% |
Experimental Protocols
1. Synthesis of 6-nitroquinoxaline
-
In a reaction vessel, dissolve 39.25 g of 4-nitrophenylenediamine in 600 ml of water.
-
Under nitrogen protection, add 74 ml of a 40% aqueous glyoxal solution dropwise.
-
After the addition is complete, heat the mixture to 100°C and maintain for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter the precipitate, and wash with water.
-
The crude product can be further purified by extraction with dichloromethane.[3]
2. Synthesis of 6-aminoquinoxaline
-
In a 250 ml autoclave, combine 10 g of 6-nitroquinoxaline, 0.5 g of 5% palladium-on-carbon catalyst, and 100 ml of methanol.[5]
-
Pressurize the autoclave with hydrogen to 2 MPa.[5]
-
Heat the mixture to 70°C and stir for approximately 3 hours.[5]
-
Monitor the reaction completion by liquid chromatography.
-
Once complete, cool the reactor, filter the catalyst, and concentrate the filtrate to obtain the product.
-
The crude product can be recrystallized from toluene to yield a yellow solid.[5]
3. Synthesis of this compound
-
Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of dichloromethane.[3][4]
-
Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution.[3][4]
-
Maintain the reaction temperature at 25°C using a water bath for 5 hours.[3][4]
-
After the reaction, filter to recover unreacted dibromohydantoin.
-
Wash the filtrate with 200 ml of water.
-
Separate the aqueous phase and extract it with 200 ml of dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product as a brown solid.[3]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 5. Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of brimonidine from 5-Bromoquinoxalin-6-amine
This guide provides troubleshooting advice and frequently asked questions for the synthesis of brimonidine from the key intermediate, 5-Bromoquinoxalin-6-amine.
Frequently Asked Questions (FAQs)
Q1: My overall yield of brimonidine is consistently low. What are the common causes?
Low yields can stem from several factors depending on the synthetic route chosen. The most common routes start with this compound but employ different reagents to construct the imidazoline ring.[1][2]
-
Sub-optimal Reaction Conditions: Each synthetic pathway has critical parameters such as temperature, reaction time, and solvent choice. For instance, the method involving N-acetyl ethylene urea and phosphorus oxychloride requires heating to 55-60°C for up to 40 hours to ensure complete reaction.[3]
-
Starting Material Purity: The quality of the initial this compound is crucial. Impurities in this raw material can interfere with the reaction.[] It is advisable to use high-purity starting materials.[]
-
Impurity Formation: Side reactions can consume your starting material or intermediate, reducing the final yield. A notable side product is 5-Bromo-quinoxaline-6-yl-cyanamide, which can form under specific pH conditions.
-
Purification Losses: Brimonidine base is often purified by column chromatography, which can be a source of significant product loss, especially at a larger scale.[3] Alternative purification methods like crystallization of the tartrate salt should be considered.
Q2: I have detected an impurity with a mass of approximately 248 m/z. What is this impurity and how can I prevent its formation?
This impurity is likely 5-Bromo-quinoxaline-6-yl-cyanamide. It is a known process-related impurity that can form from a quinoxaline thiourea intermediate, particularly during workup or pH adjustment steps.
Prevention Strategy: The formation of this cyanamide impurity is highly dependent on pH.
-
Strict pH Control: During the workup and isolation phases, it is critical to maintain the pH in the range of 8.5-9.5.
-
Controlled Acid Addition: When adjusting pH, use cooled, dilute HCl and add it slowly. Using hot or concentrated acid can promote the formation of this impurity.
Q3: The use of thiophosgene in my synthesis is hazardous and generates toxic byproducts. Are there safer, more scalable alternatives?
Yes, several alternative methods avoid the use of highly toxic thiophosgene and the evolution of hydrogen sulfide gas.[3][5]
-
N-acetyl ethylene urea Method: This process involves reacting 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[3] The resulting N-acetyl brimonidine is then hydrolyzed to yield brimonidine base. This method is considered more suitable for industrial scale-up.[3]
-
Immonium Chloride Method: A Russian patent describes the synthesis of brimonidine by reacting 5-bromo-6-aminoquinoxaline with N,N-dimethyldichloromethylene immonium chloride, followed by cyclization with ethylenediamine.[2] This process is reported to have a yield of around 40% and is conducted under mild conditions.[2]
-
Imidazoline-2-sulfonic acid Method: This route involves the reaction of 6-amino-5-bromo quinoxaline with imidazoline-2-sulfonic acid. However, this method has been reported to give low yields and requires tedious column chromatography for purification.[3]
Q4: My brominated starting material is leading to debrominated impurities in the final product. How can this be addressed?
Debrominated impurities can be generated during the synthesis process.[6] Their presence complicates purification and affects the quality of the final Active Pharmaceutical Ingredient (API).
-
Inert Atmosphere: Ensure that reactions, particularly any steps involving catalysts like palladium on carbon (often used in the synthesis of the quinoxaline core), are run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
-
Raw Material Control: The issue may originate from the synthesis of the this compound starting material itself. Ensure the quality and purity of this intermediate before proceeding.[7]
-
Process Optimization: The choice of reagents and reaction conditions can influence the formation of debrominated species. Methods that avoid harsh reducing agents or high temperatures may be preferable.[6]
Data and Process Summaries
Table 1: Comparison of Synthetic Routes to Brimonidine
| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages | Citations |
| Thiophosgene Method | Thiophosgene, Ethylenediamine | ~40-55% | Established, well-documented. | Uses highly toxic thiophosgene; evolves toxic H₂S gas; may require column chromatography. | [1][2][5] |
| N-acetyl ethylene urea | N-acetyl ethylene urea, POCl₃, NaOH/MeOH | ~31% (overall) | Avoids highly toxic reagents; industrially applicable and scalable. | Multi-step (acylation followed by hydrolysis); involves phosphorus oxychloride. | [1][3] |
| Immonium Chloride | (CH₃)₂N⁺=CCl₂Cl⁻, Ethylenediamine | ~40% | Technologically simple; mild conditions; avoids isolation of intermediates. | Yield is moderate. | [2] |
| Sulfonic Acid Method | Imidazoline-2-sulfonic acid | Low | Direct single-step approach. | Low yield; requires costly and tedious column chromatography for purification. | [3] |
Table 2: Controlling Formation of 5-Bromo-quinoxaline-6-yl-cyanamide Impurity
This data is adapted from a study on the synthesis of the impurity, demonstrating how to avoid its formation by controlling reagent stoichiometry. The goal is to minimize the conversion of the thiourea intermediate (Reactant) to the cyanamide impurity (Product).
| Experiment | Iodine (equivalents) | Triethylamine (equivalents) | Reactant Purity (%) | Impurity Formed (%) | Conclusion for Prevention | Citation |
| 1 | 1 | 4 | 10 | 90 | High reagent equivalents drive impurity formation. | |
| 2 | 2 | 6 | 4 | 96 | Increasing reagents further favors the impurity. | |
| 3 | 2.5 | 6 | 0.7 | 99.3 | Optimized conditions for impurity synthesis highlight the sensitivity of the reaction. To prevent it, avoid excess oxidizing agents and strong bases during workup of thiourea intermediates. |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl brimonidine [3]
-
To a 1 L round-bottom flask, charge phosphorus oxychloride (400 ml).
-
At ambient temperature, add 5-bromo-6-aminoquinoxaline (50 g).
-
Add N-acetyl ethylene urea (53 g) in two portions and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 55-60°C and maintain for 40 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, distill off the excess phosphorus oxychloride under vacuum at 55-60°C.
-
Cool the reaction mass and dilute it with dichloromethane (DCM).
-
Further, cool the mixture to 15-20°C and slowly add ice-cold water (250 ml), ensuring the temperature remains below 20°C.
-
Stir the mixture for 8 hours to ensure complete decomposition of any remaining phosphorus oxychloride.
-
Adjust the pH to 8-9 using a sodium hydroxide solution.
-
Filter the precipitated solid, wash with water, and dry to obtain N-acetyl brimonidine.
Protocol 2: Hydrolysis to Brimonidine Base and Salt Formation [3]
-
Hydrolyze the N-acetyl brimonidine obtained from Protocol 1 using methanolic sodium hydroxide.
-
Once hydrolysis is complete (monitor by TLC), neutralize the mixture and extract the brimonidine base using an appropriate organic solvent.
-
Concentrate the organic extracts to yield crude brimonidine base.
-
To a solution of the brimonidine base (e.g., 10 g, 0.034 mole) in water (50 ml), add L-(+)-tartaric acid (5.11 g, 0.034 mole) with continuous stirring at room temperature.
-
After the acid has dissolved and the salt has formed, add acetone (250 ml) to precipitate the product.
-
Filter the solid at suction, wash with acetone, and dry to furnish brimonidine tartrate.
Diagrams and Workflows
Caption: Synthesis of Brimonidine via the N-acetyl ethylene urea intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 5. A Process For Preparing Brimonidine Or Salts Thereof [quickcompany.in]
- 6. CN112538074A - Preparation method of debrominated impurities of brimonidine - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
characterization of unexpected byproducts in 5-Bromoquinoxalin-6-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinoxalin-6-amine. The following information is designed to help identify and characterize unexpected byproducts, thereby improving reaction outcomes and ensuring the purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed in reactions involving this compound?
A1: Besides residual starting materials or incompletely reacted intermediates, several unexpected byproducts can arise. The most frequently encountered are:
-
5-Bromo-quinoxalin-6-yl-cyanamide: This impurity is particularly prevalent in downstream reactions where this compound is a precursor, such as in the synthesis of Brimonidine. Its formation is highly dependent on the pH of the reaction mixture.
-
Over-brominated Products: The quinoxaline ring is susceptible to further bromination, especially if excess brominating agent is used or if the reaction temperature is not carefully controlled. This can lead to the formation of di- or tri-brominated quinoxaline species.
-
Benzimidazole Derivatives: Under certain conditions, particularly with acidic catalysts or elevated temperatures, rearrangement of the quinoxaline precursor synthesis can lead to the formation of benzimidazole-type structures.
-
Oxidation Products: The starting materials for the synthesis of this compound, such as substituted o-phenylenediamines, are prone to oxidation, which can result in colored impurities that are carried through the synthetic sequence.
Q2: How can I detect the presence of 5-Bromo-quinoxalin-6-yl-cyanamide in my reaction mixture?
A2: This cyanamide impurity can be identified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for initial detection, where it will appear as a separate peak from your desired product. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity. Further characterization can be achieved through isolation (e.g., via preparative HPLC) followed by spectroscopic analysis, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the IR spectrum, a sharp band around 2226 cm⁻¹ is indicative of the nitrile (C≡N) stretch.
Q3: What reaction conditions favor the formation of 5-Bromo-quinoxalin-6-yl-cyanamide, and how can I avoid it?
A3: The formation of this cyanamide impurity is significantly influenced by the pH of the reaction medium, particularly during workup or subsequent reaction steps. Acidic conditions tend to promote its formation. To minimize the generation of this byproduct, it is crucial to maintain the pH of the reaction mixture in the range of 8.5-9.5. Careful, dropwise addition of acid for pH adjustment, preferably using a cooled, dilute solution, is recommended. Monitoring the pH with a calibrated meter is essential.
Q4: My reaction has produced a complex mixture of products with multiple spots on the TLC plate. What could be the cause?
A4: A complex product mixture can arise from several factors:
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.
-
Incorrect Stoichiometry: An improper ratio of reactants and reagents can result in the formation of various byproducts.
-
Presence of Impurities in Starting Materials: Impurities in the initial reactants can lead to a cascade of side reactions.
-
Atmospheric Contamination: Sensitivity of reactants or intermediates to air or moisture can cause degradation and the formation of byproducts.
It is advisable to carefully control all reaction parameters and ensure the purity of your starting materials.
Troubleshooting Guide
The following table provides a summary of potential issues, their likely causes, and suggested solutions when working with this compound reactions.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Preventative Measures |
| Appearance of a new peak in HPLC with a mass corresponding to 5-Bromo-quinoxalin-6-yl-cyanamide. | Formation of the cyanamide impurity due to acidic pH. | Maintain a pH of 8.5-9.5 during the reaction and workup. Use cooled, dilute acid for pH adjustments and monitor with a pH meter. |
| Mass spectrometry indicates the presence of species with higher mass than the expected product, corresponding to the addition of one or more bromine atoms. | Over-bromination of the quinoxaline ring. | Use a stoichiometric amount of the brominating agent. Maintain a low reaction temperature during the bromination step. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times. |
| NMR spectrum shows unexpected signals, and the product mixture is highly colored. | Formation of benzimidazole byproducts or oxidation of starting materials. | For benzimidazole formation, avoid strong acidic catalysts and high temperatures during the initial quinoxaline synthesis. To prevent oxidation, use high-purity, fresh starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of the desired product with significant amounts of starting material remaining. | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing. | Increase the reaction time and/or temperature gradually while monitoring the reaction progress. Ensure efficient stirring, especially for heterogeneous mixtures. |
Quantitative Data
The formation of the 5-Bromo-quinoxalin-6-yl-cyanamide impurity is highly correlated with the pH of the reaction medium. The following table summarizes the percentage of this impurity formed at different pH values during a specific downstream process.
| pH Value | Percentage of 5-Bromo-quinoxalin-6-yl-cyanamide Impurity (%) |
| 7-8 | 4 |
| 5-6 | 9 |
| 3-4 | 15 |
Experimental Protocols
Synthesis of 6-Nitroquinoxaline
This procedure outlines the initial cyclization step to form the quinoxaline ring system.
-
In a suitable reaction vessel, dissolve 4-nitro-o-phenylenediamine in an aqueous solution.
-
Add a 40% aqueous solution of glyoxal dropwise to the stirred solution of 4-nitrophenylenediamine.
-
After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and collect the solid product by filtration.
-
Wash the solid with water and then extract it with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-nitroquinoxaline as an orange solid.[1]
Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline
This protocol describes the reduction of the nitro group to an amine.
-
In a four-neck reaction flask, prepare a solution of 6-nitroquinoxaline in a 10% aqueous sodium carbonate solution.
-
Add sodium bisulfite to the solution and stir until dissolved.
-
Add a 30% aqueous solution of ethyl alcohol dropwise.
-
Heat the reaction mixture to 100°C and maintain for 2 hours.
-
Cool the mixture to 0°C and collect the tan-colored product by filtration.
-
Recrystallize the crude product from toluene to obtain pure 6-aminoquinoxaline as yellow crystals.[1]
Bromination of 6-Aminoquinoxaline to this compound
This is the final step to introduce the bromine atom at the 5-position.
-
In a three-necked reaction flask, dissolve 6-aminoquinoxaline in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
Continue the reaction for 1 hour.
-
Collect the precipitated product, 5-Bromo-6-aminoquinoxaline hydrobromide, by filtration.
-
Wash the filter cake with a small amount of anhydrous ether and dry under vacuum.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: 5-Bromoquinoxalin-6-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Bromoquinoxalin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: A widely adopted and scalable three-step synthesis starts with 4-nitro-o-phenylenediamine. This method involves:
-
Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.
-
Reduction: Catalytic hydrogenation of 6-nitroquinoxaline to yield 6-aminoquinoxaline.
-
Bromination: Regioselective bromination of 6-aminoquinoxaline to produce the final product, this compound.
This route is favored for its mild reaction conditions, use of safer reagents, and high overall yield, making it conducive to industrial production.[1][2][3]
Q2: What are the primary hazards to consider when scaling up this synthesis?
A2: The primary hazards are associated with the bromination and catalytic hydrogenation steps. Bromination reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon), requiring specialized equipment and strict safety protocols to prevent fires or explosions.
Q3: What are the critical quality attributes of the final this compound product?
A3: The critical quality attributes include high purity (typically >99% by HPLC), low levels of residual solvents and heavy metals, and the absence of process-related impurities.[5] One known process-related impurity in a subsequent synthesis step is 5-Bromo-quinoxaline-6-yl-cyanamide, highlighting the importance of controlling reaction conditions to prevent side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of each synthetic step.
Step 1: Cyclization of 4-nitro-o-phenylenediamine
Issue 1: Low Yield of 6-nitroquinoxaline
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (not exceeding 100°C).[2] |
| Suboptimal temperature | Ensure the reaction temperature is maintained consistently. For aqueous solutions, heating to 100°C for several hours is recommended.[2] |
| Incorrect stoichiometry | The molar ratio of glyoxal to 4-nitro-o-phenylenediamine is crucial. An excess of glyoxal is typically used.[3] |
| Poor mixing | Inadequate agitation can lead to localized concentration gradients. Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure homogeneity.[6] |
Issue 2: Impurity Formation
| Potential Cause | Troubleshooting Action |
| Side reactions due to high temperature | Avoid excessive heating, as it can lead to the formation of polymeric byproducts. Maintain a controlled temperature profile throughout the reaction. |
| Impure starting materials | Use high-purity 4-nitro-o-phenylenediamine and glyoxal to minimize the introduction of impurities. |
Step 2: Catalytic Hydrogenation of 6-nitroquinoxaline
Issue 1: Incomplete Reduction or Slow Reaction Rate
| Potential Cause | Troubleshooting Action |
| Catalyst deactivation | Ensure the catalyst (e.g., Pd/C) is fresh and has not been exposed to air for extended periods. Catalyst poisoning can occur from impurities in the starting material or solvent. |
| Insufficient hydrogen pressure | Maintain the recommended hydrogen pressure (e.g., 2 MPa) throughout the reaction.[7] Ensure there are no leaks in the hydrogenation system. |
| Poor catalyst dispersion | Efficient agitation is critical to keep the catalyst suspended in the reaction mixture, maximizing the surface area for reaction. Use an appropriate impeller design for solid-liquid mixtures.[6] |
| Low reaction temperature | The reaction temperature influences the rate of hydrogenation. An optimal temperature of around 70°C is often cited.[7] |
Issue 2: Product Contamination with Catalyst
| Potential Cause | Troubleshooting Action |
| Inefficient filtration | Use a filter aid (e.g., Celite) to ensure complete removal of the fine palladium on carbon catalyst particles. Multiple filtrations may be necessary. |
| Catalyst carryover during workup | Carefully decant the solution from the catalyst bed. Wash the catalyst with a fresh solvent to recover any adsorbed product. |
Step 3: Bromination of 6-aminoquinoxaline
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Inefficient brominating agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a preferred brominating agent for its high selectivity and yield.[7] Ensure its purity and proper stoichiometry. |
| Suboptimal reaction temperature | The bromination is typically carried out at a controlled temperature, for example, 25°C, to minimize side reactions.[2] |
| Product loss during workup | The product is often isolated by extraction. Ensure complete phase separation and consider back-extraction of the aqueous layer to maximize recovery.[2] |
Issue 2: Formation of Di-brominated or Other Impurities
| Potential Cause | Troubleshooting Action |
| Excess brominating agent | Use a slight excess of the substrate (6-aminoquinoxaline) relative to the brominating agent to minimize the formation of di-brominated species. The molar ratio of brominating agent to the substrate is a critical parameter.[3] |
| Uncontrolled reaction temperature | The bromination reaction is exothermic. A rapid increase in temperature can lead to a loss of selectivity and the formation of byproducts. Use a jacketed reactor with efficient cooling and control the addition rate of the brominating agent.[4][8] |
| Localized high concentrations of brominating agent | Add the brominating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate, which can lead to side reactions. Efficient mixing is crucial.[1] |
Experimental Protocols
Synthesis of 6-nitroquinoxaline (Cyclization)
-
To a solution of 4-nitro-o-phenylenediamine in water, add a 40% aqueous solution of glyoxal dropwise.
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for approximately 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter the solid product, and wash with water.
-
The crude product can be purified by extraction with dichloromethane and subsequent recrystallization.[2]
Synthesis of 6-aminoquinoxaline (Catalytic Hydrogenation)
-
In a high-pressure reactor, suspend 6-nitroquinoxaline and a 10% Palladium on carbon catalyst in methanol.
-
Pressurize the reactor with hydrogen gas to 2 MPa.
-
Heat the mixture to 70°C and stir for approximately 3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
The filtrate containing the product can be concentrated and the product purified by recrystallization from toluene.[7]
Synthesis of this compound (Bromination)
-
Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane.
-
In a separate vessel, dissolve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the same solvent.
-
Slowly add the DBDMH solution to the 6-aminoquinoxaline solution while maintaining the temperature at 25°C.
-
Stir the reaction mixture for about 5 hours.
-
After the reaction is complete, filter to recover any unreacted DBDMH.
-
Wash the filtrate with water, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[2]
Quantitative Data Summary
| Parameter | Cyclization | Catalytic Hydrogenation | Bromination | Reference |
| Starting Material | 4-nitro-o-phenylenediamine | 6-nitroquinoxaline | 6-aminoquinoxaline | [2][7] |
| Key Reagent | Glyoxal (40% aq. solution) | H₂, 10% Pd/C | 1,3-Dibromo-5,5-dimethylhydantoin | [2][7] |
| Solvent | Water | Methanol | Dichloromethane | [2][7] |
| Temperature | 100°C | 70°C | 25°C | [2][7] |
| Pressure | Atmospheric | 2 MPa | Atmospheric | [7] |
| Reaction Time | ~5 hours | ~3 hours | ~5 hours | [2][7] |
| Yield | ~97.5% | ~83% | ~98% | [2][7] |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Logical workflow for troubleshooting scale-up issues.
References
- 1. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 2. Page loading... [guidechem.com]
- 3. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 6-Aminoquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-aminoquinoxaline. It offers insights into alternative brominating agents to overcome challenges associated with traditional methods.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 6-aminoquinoxaline challenging?
A1: The amino group (-NH₂) in 6-aminoquinoxaline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can lead to multiple brominations, resulting in di- or even tri-brominated products instead of the desired mono-bromo derivative.[1] Controlling the reaction to achieve selective mono-bromination can be difficult.
Q2: What are the common positions for bromination on the 6-aminoquinoxaline ring?
A2: The amino group at the C-6 position directs electrophilic substitution primarily to the ortho and para positions. Therefore, bromination is expected to occur at the C-5 and C-7 positions. Regioselectivity can be influenced by the choice of brominating agent, solvent, and reaction conditions. For instance, in related 8-aminoquinoline systems, bromination has been shown to selectively occur at the C-5 position under certain conditions.[2][3]
Q3: Are there safer and more manageable alternatives to using elemental bromine (Br₂)?
A3: Yes, several alternative brominating agents offer advantages in terms of safety, handling, and selectivity. These include N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Copper(II) Bromide (CuBr₂), and Pyridinium tribromide.[4][5][6] These reagents are often solids, which are easier and safer to handle than liquid bromine.[5][6]
Q4: How can I favor mono-bromination over di-bromination?
A4: To achieve selective mono-bromination, several strategies can be employed:
-
Control Stoichiometry: Carefully controlling the molar equivalents of the brominating agent is crucial. For agents with two bromine atoms, like DBDMH, using 0.50–0.55 mole equivalents per mole of substrate is recommended.[7]
-
Protect the Amino Group: The reactivity of the amino group can be moderated by protecting it, for example, through acetylation with acetic anhydride to form an acetanilide. The N-acetyl group is less activating, allowing for more controlled bromination.[1]
-
Reaction Conditions: Lowering the reaction temperature can decrease the reaction rate and improve selectivity.[7]
-
Choice of Solvent: The solvent can influence reactivity. Non-polar solvents are sometimes effective in controlling the reaction.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 6-aminoquinoxaline and provides systematic solutions.
Troubleshooting Workflow
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Yield | - Inactive brominating agent. - Insufficient reaction time or temperature. - Inappropriate solvent. - Protonation of the amino group in strongly acidic media, deactivating the ring.[1] | - Ensure the brominating agent is fresh and has been stored correctly. - Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. - Perform a solvent screen to identify a more suitable solvent system. - Avoid strongly acidic conditions or protect the amino group. |
| Over-bromination (Di- or Poly-bromination) | - Stoichiometry of the brominating agent is too high. - The amino group is too activating. - High reaction temperature. | - Carefully control the stoichiometry of the brominating agent. For DBDMH, use 0.5-0.55 equivalents.[7] - Protect the amino group by converting it to an acetamide to reduce its activating effect.[1] - Lower the reaction temperature to decrease the reaction rate and improve selectivity.[7] |
| Poor Regioselectivity | - The chosen brominating agent has low selectivity for this substrate. - Reaction conditions favor the formation of multiple isomers. | - Screen different brominating agents. For instance, copper-promoted bromination has shown high regioselectivity in similar systems.[2][3] - Vary the solvent and temperature to influence the regiochemical outcome. |
| Starting Material Decomposition | - The brominating agent is too harsh. - The reaction conditions are too aggressive. - Oxidation of the aromatic amine as a side reaction.[1] | - Use a milder brominating agent such as NBS or CuBr₂. - Lower the reaction temperature and consider running the reaction under an inert atmosphere. |
Alternative Brominating Agents: Data and Protocols
The following table summarizes key quantitative data for alternative brominating agents applicable to the bromination of 6-aminoquinoxaline or similar aromatic amines.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols)[4] | Varies with solvent (e.g., DMF, CCl₄), often at room temperature.[4] | 50-95% (substrate dependent) | High para-selectivity in polar solvents like DMF.[4] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 6-Aminoquinoxaline, phenols[8][9] | Dichloromethane, 25°C[8] | 98% (for 6-aminoquinoxaline)[8] | High selectivity for mono-bromination. | Solid, stable, and provides high yields under mild conditions.[8][10] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, 8-aminoquinoline amides[2][3][11] | Acetonitrile or DMSO, ambient to 100°C[11][12] | 60-99%[2][3][11] | Excellent for mono-bromination with high regioselectivity for the para-position or C-5 position in quinolines.[2][3][11] | Mild reaction conditions; high regioselectivity.[11] |
| Pyridinium Tribromide | Electron-rich purines, alkenes[6][13] | Acetic acid, room temperature | Good to high yields | Good selectivity | Crystalline solid, easier to handle than liquid bromine.[6] |
Experimental Protocols
Protocol 1: Bromination of 6-Aminoquinoxaline using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from a patented procedure for the synthesis of 5-bromo-6-aminoquinoxaline.[8]
-
Preparation: In a round-bottom flask, dissolve 6-aminoquinoxaline (0.2 mol) in 500 mL of dichloromethane.
-
Reagent Addition: To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.1 mol, 0.5 equivalents) in portions.
-
Reaction Conditions: Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.
-
Work-up: After the reaction is complete, filter the mixture to recover the unreacted DBDMH. Wash the filtrate with 200 mL of water. Separate the organic layer and extract the aqueous phase with 200 mL of dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pale brown solid product. A reported yield for this procedure is 98%.[8]
Protocol 2: Bromination of an Aminoquinoline Derivative using Copper(II) Bromide
This protocol is based on the copper-promoted C5-selective bromination of 8-aminoquinoline amides and can be adapted for 6-aminoquinoxaline.[2][3][12]
-
Preparation: In a sealed tube, combine the 6-aminoquinoxaline derivative (0.2 mmol), Cu(OAc)₂·H₂O (0.04 mmol, 20 mol %), and K₂CO₃ (0.2 mmol) in 1.0 mL of DMSO.
-
Reagent Addition: Add an alkyl bromide (e.g., ethyl bromoacetate, 0.8 mmol) as the bromine source.
-
Reaction Conditions: Seal the tube and stir the mixture at 100°C for 12 hours under an air atmosphere.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash successively with saturated sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.
Reaction Mechanism: Electrophilic Aromatic Bromination
The bromination of 6-aminoquinoxaline proceeds via an electrophilic aromatic substitution mechanism. The amino group at C-6 activates the quinoxaline ring, particularly at the C-5 and C-7 positions.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 13. Solved In this experiment, students will brominate an alkene | Chegg.com [chegg.com]
monitoring the progress of 5-Bromoquinoxalin-6-amine reactions by TLC or HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 5-Bromoquinoxalin-6-amine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for monitoring a this compound reaction by TLC?
A1: A good starting point for TLC analysis on silica gel plates is a mobile phase consisting of a mixture of hexane and ethyl acetate.[1] Quinoxaline derivatives are typically UV-active, allowing for easy visualization under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[1] An ideal starting solvent ratio would be one that places the this compound spot at an Rf value of approximately 0.2-0.4, providing ample space for product spots to resolve.
Q2: What type of HPLC method is suitable for analyzing this compound reactions?
A2: Reverse-phase HPLC (RP-HPLC) is a common and effective method for analyzing quinoxaline derivatives.[2][3] A C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[4]
Q3: Why are my TLC spots streaking?
A3: Streaking on a TLC plate can be caused by several factors. The sample may be overloaded; try spotting a more dilute solution.[5] For amine-containing compounds like this compound, interactions with the acidic silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase can help mitigate this issue.[5][6] Highly polar compounds may also streak on standard silica plates.[5]
Q4: My HPLC peaks for this compound are broad or tailing. How can I improve the peak shape?
A4: Poor peak shape in HPLC can often be attributed to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based C18 column.[4] Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) helps to protonate the amine, minimizing these interactions and resulting in sharper, more symmetrical peaks.[4] Also, ensure that the sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[4]
Q5: How do I visualize the spots on my TLC plate if they are not UV-active?
A5: While this compound and many of its derivatives are UV-active, some reaction products may not be.[1] In such cases, alternative visualization techniques can be used. Staining with iodine vapor is a common general-purpose method.[1] Other stains, such as anisaldehyde or potassium permanganate, can also be effective depending on the functional groups present in the product molecules.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | - Sample is too concentrated.- Compound is interacting with the silica gel (common for amines).- The mobile phase is not suitable. | - Dilute the sample before spotting.[5]- Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing of basic spots.[6]- Experiment with different solvent systems. |
| Rf values are too high (spots near the solvent front) | The eluent is too polar. | Decrease the proportion of the more polar solvent in your mobile phase (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Rf values are too low (spots near the baseline) | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase.[5] |
| No spots are visible | - The sample is too dilute.- The compound is not UV-active.- The solvent level in the chamber was above the spotting line. | - Spot the sample multiple times in the same location, allowing it to dry between applications.[7]- Use an alternative visualization method like an iodine chamber or a chemical stain.[1]- Ensure the solvent level is below the origin line on the TLC plate.[7] |
| Uneven solvent front | - The TLC chamber is not properly saturated with solvent vapor.- The plate is touching the side of the chamber or the filter paper. | - Place a piece of filter paper in the chamber to aid saturation and wait a few minutes before running the plate.[8]- Ensure the plate is not in contact with anything inside the chamber as the solvent ascends.[7] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Column contamination or degradation.- Sample solvent is stronger than the mobile phase. | - Add an acidic modifier (0.1% formic acid or TFA) to the mobile phase.[4]- Flush the column with a strong solvent or replace the guard/analytical column.[9]- Dissolve the sample in the initial mobile phase whenever possible.[4] |
| Split peaks | - Sample solvent incompatibility.- Column is clogged or has a void. | - Dissolve the sample in the mobile phase.[4]- Reverse flush the column (disconnect from the detector first) or replace the column if the problem persists.[10] |
| Fluctuating baseline (Drift or Noise) | - Air bubbles in the system.- Mobile phase is not mixed properly or is contaminated.- Detector lamp is failing. | - Degas the mobile phase and purge the pump.[10]- Prepare fresh mobile phase using HPLC-grade solvents.[9]- Replace the detector lamp.[10] |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure proper mixing if using a gradient.[11]- Use a column oven to maintain a constant temperature.[9]- Allow sufficient time for the column to equilibrate with the initial mobile phase.[9] |
| High backpressure | - Blockage in the system (e.g., guard column, tubing, or column frit).- Precipitated buffer salts. | - Systematically disconnect components to locate the blockage.[10]- Flush the system with water (if using buffers) before switching to high organic content solvents.[10] |
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a thin starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F254).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare separate diluted solutions of your starting material (this compound) and any known co-reactants for use as standards.
-
Spotting: Use a capillary tube to spot the diluted reaction mixture onto the origin. Also, spot the starting material standard in a separate lane. A "co-spot" lane, where the reaction mixture and starting material are spotted on top of each other, is highly recommended to confirm the identity of the starting material spot in the reaction lane.[12]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: HPLC Monitoring of a this compound Reaction
-
System Preparation:
-
Method Parameters (Example):
-
Elution Mode: Gradient elution is often effective for separating reactants, products, and impurities. A typical gradient might be: 60% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detector set at a wavelength appropriate for quinoxalines (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 60:40 ACN:Water). Filter the sample through a 0.22 µm syringe filter before injection.[4]
-
Analysis: Inject a standard of this compound to determine its retention time. Then, inject the diluted reaction mixture sample. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to track the reaction's progress.
Visualizations
Caption: General workflow for troubleshooting TLC and HPLC issues.
Caption: Troubleshooting logic for streaked TLC spots.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chem.rochester.edu [chem.rochester.edu]
removal of unreacted starting materials from 5-Bromoquinoxalin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromoquinoxalin-6-amine. Our focus is to help you effectively remove unreacted starting materials and other impurities from your final product.
Troubleshooting Guide: Removal of Unreacted Starting Materials
Encountering residual starting materials in your product can be a common challenge. This guide will help you identify the potential cause and implement an effective solution.
| Issue | Potential Cause | Recommended Solution |
| Residual 6-Aminoquinoxaline | Incomplete bromination reaction. | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar 6-aminoquinoxaline from the product. Acid Wash: Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the more basic 6-aminoquinoxaline into the aqueous layer. Neutralize the organic layer and wash with brine before drying and concentrating. |
| Residual 4-Nitro-o-phenylenediamine | Incomplete cyclization or reduction steps in the synthesis pathway. | Recrystallization: Recrystallize the crude this compound from a suitable solvent like toluene. The difference in solubility between the product and the starting material should allow for selective crystallization.[1] Column Chromatography: Employ silica gel chromatography with an appropriate solvent system to separate the components based on polarity. |
| Residual Dibromohydantoin | Excess brominating agent used and not fully removed during workup. | Aqueous Wash: During the workup, wash the organic layer (e.g., dichloromethane) thoroughly with an aqueous solution of a reducing agent like sodium bisulfite, followed by water and brine to remove any remaining dibromohydantoin and its byproducts.[1] |
| General Impurities and Low Purity | Non-specific side reactions or inefficient initial purification. | Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Toluene has been reported as a suitable recrystallization solvent.[1] Column Chromatography: This provides a high degree of separation for complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for successful purification. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction, and bromination, or 6-aminoquinoxaline, which is directly brominated.[1][2][3]
Q2: How can I monitor the purity of my this compound during purification?
Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of your purification. HPLC can provide quantitative purity data, with reports showing purities as high as 99.94% after purification.[1]
Q3: What is a standard workup procedure after the bromination of 6-aminoquinoxaline?
A typical workup involves neutralizing the reaction mixture, followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with water, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure.[1]
Q4: Are there alternative brominating agents to elemental bromine?
Yes, dibromohydantoin is used as a brominating agent, which is considered less toxic and can lead to higher product yields.[1][2] Copper(II) bromide (CuBr2) in the presence of hydrobromic acid and oxygen has also been reported.[1]
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions using the collection tubes.
-
Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Purification Data Summary
| Purification Method | Starting Material | Solvent/Eluent | Yield | Purity (HPLC) |
| Extraction & Washing | 6-Aminoquinoxaline | Dichloromethane / Water | 97.8% | 99.94% |
| Recrystallization | 6-Nitroquinoxaline (intermediate) | Toluene | 68.0% (of intermediate) | Not Specified |
| Filtration & Washing | 6-Aminoquinoxaline (intermediate) | Dichloromethane / Water | 98% | Not Specified |
Purification Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
stability issues of 5-Bromoquinoxalin-6-amine in solution
Welcome to the technical support center for 5-Bromoquinoxalin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a refrigerator.[1][2] The storage area should be cool, dry, and well-ventilated.[3][4][5] It is crucial to protect the compound from moisture and light.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on available data, the solubility of this compound is as follows:
-
Very soluble: N,N-Dimethylformamide (DMF)
-
Soluble: Methanol
-
Sparingly soluble: Glacial acetic acid
-
Very slightly soluble: Chloroform
-
Practically insoluble: Water[1]
The choice of solvent will depend on the specific experimental requirements. However, the stability of the compound can be solvent-dependent. It is recommended to prepare solutions fresh and use them promptly.
Q3: Is this compound stable in aqueous solutions?
Q4: How does pH affect the stability of this compound solutions?
A4: While specific studies on this compound are not available, quinoxaline derivatives can be sensitive to strongly acidic or basic conditions. In strongly acidic media, the quinoxaline nitrogen atoms can be protonated.[3] Extreme pH conditions could potentially lead to the degradation of the molecule. It is advisable to maintain a neutral pH for solutions whenever possible and to evaluate the stability of the compound in your specific buffer system.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, plausible pathways for similar bromo- and amino-substituted quinoxaline structures under stress conditions could include:
-
Oxidation: The amino group and the quinoxaline ring system can be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.
-
Photodegradation: Exposure to UV light may lead to dehalogenation (loss of the bromine atom) or other rearrangements.
-
Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of the amino group could occur.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Solution changes color (e.g., turns darker) over a short period. | Compound degradation, possibly due to oxidation or light exposure. | Prepare solutions fresh before use. Protect solutions from light by using amber vials or covering them with aluminum foil. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation. |
| Inconsistent results in biological or chemical assays. | Degradation of the compound in the assay medium. Instability of stock solutions. | Prepare stock solutions fresh and store them appropriately (refrigerated and protected from light). Perform a stability study of the compound in the specific assay buffer to determine its stability over the experiment's duration. Include a freshly prepared standard in each experiment for comparison. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or buffer. Change in temperature affecting solubility. | Ensure the chosen solvent has sufficient solvating power. You may need to use a co-solvent system. If using a buffer, check the pH, as it can affect solubility. Store solutions at a constant temperature to avoid precipitation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Ensure the purity of the starting material. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is stable (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 60°C for a specified time. Neutralize the solution with 0.1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, reflux the stock solution at a high temperature.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically reverse-phase HPLC.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.
-
Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR if necessary.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| N,N-Dimethylformamide | Very soluble[1] |
| Methanol | Soluble[1] |
| Glacial Acetic Acid | Sparingly soluble[1] |
| Chloroform | Very slightly soluble[1] |
| Water | Practically insoluble[1] |
Table 2: Example Data from a Forced Degradation Study (User-Populated)
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities |
| Control (Unstressed) | 0 | 99.8 | 0.2 |
| 0.1N HCl at 60°C | 24 | ||
| 0.1N NaOH at 60°C | 24 | ||
| 3% H₂O₂ at RT | 24 | ||
| Dry Heat at 80°C (Solid) | 48 | ||
| Photostability Chamber | 24 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
Validation & Comparative
5-Bromoquinoxalin-6-amine: A Superior Reference Standard for Brimonidine Impurity Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. For the ophthalmic solution brimonidine, a key agent in managing glaucoma, meticulous impurity profiling is critical. This guide provides a comprehensive comparison of 5-Bromoquinoxalin-6-amine as a reference standard for brimonidine impurity analysis against other potential alternatives, supported by experimental data and detailed protocols.
The Critical Role of this compound
This compound, also known as Brimonidine Related Compound A or Impurity B, is a crucial intermediate in the synthesis of brimonidine.[1][2] Its prevalence as a process-related impurity makes it an indispensable tool for analytical method development, validation, and routine quality control testing of brimonidine tartrate.[3][4] As a well-characterized chemical, its use as a reference standard allows for the precise identification and quantification of this specific impurity in the final drug substance and product.
Performance Comparison: this compound vs. Alternative Impurity Standards
The performance of an analytical method is intrinsically linked to the quality and suitability of the reference standard used. High-performance liquid chromatography (HPLC) is the most common technique for brimonidine impurity profiling. The validation parameters of these methods, as stipulated by the International Council for Harmonisation (ICH) guidelines, provide indirect evidence of the reference standard's performance.
| Parameter | Method using this compound as Reference Standard | Alternative Methods for Brimonidine/Other Impurities | Source(s) |
| Limit of Detection (LOD) | 1.47 µg/ml | 0.03 - 0.0561 µg/mL (for Brimonidine) | [6][7][8] |
| Limit of Quantitation (LOQ) | 4.47 µg/ml | 0.09 - 0.1848 µg/mL (for Brimonidine) | [6][7][8] |
| Linearity Range | 40-80 µg/ml | 0.2 - 72 µg/mL (for Brimonidine) | [6][7][8] |
| Recovery | Not explicitly stated for the impurity | 97.9 - 101.67% (for Brimonidine) | [7][9] |
| Precision (%RSD) | Not explicitly stated for the impurity | < 2% (for Brimonidine) | [10] |
Note: The data for alternative methods primarily pertains to the analysis of the active pharmaceutical ingredient (brimonidine) itself, as direct comparative data for various impurity reference standards is limited. The LOD and LOQ values are method-dependent and can vary based on the chromatographic conditions and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of brimonidine impurities using HPLC.
Key Experiment: HPLC Analysis of Brimonidine Impurities
This method is designed for the separation and quantification of this compound and other related impurities in brimonidine tartrate.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the brimonidine tartrate sample in the diluent to a specified concentration.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.[9]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., citric acid monohydrate buffer) and an organic solvent (e.g., methanol, acetonitrile) in a defined ratio. The pH is typically adjusted to around 3.[6][8]
-
Detection Wavelength: Detection is commonly performed at 246 nm or 254 nm.[6][10]
-
Injection Volume: A 10 µL or 20 µL injection volume is standard.[7][10]
3. Data Analysis:
-
The retention time of the peak in the sample chromatogram corresponding to this compound is compared with that of the reference standard.
-
The concentration of the impurity is calculated by comparing the peak area in the sample to the peak area of the known concentration of the reference standard.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in brimonidine impurity analysis.
Caption: Experimental workflow for brimonidine impurity analysis.
Caption: Role of this compound in synthesis and analysis.
Conclusion
The use of this compound as a reference standard is indispensable for the robust and reliable analysis of brimonidine impurities. Its identity as a known process-related impurity ensures that analytical methods are targeted and relevant. While direct comparative performance data against other impurity standards is scarce, the successful validation of numerous HPLC methods underscores its suitability and effectiveness. For researchers and drug development professionals, employing a well-characterized reference standard like this compound is a cornerstone of ensuring the quality, safety, and regulatory compliance of brimonidine drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 5-Bromoquinoxalin-6-amine and 5-Chloroquinoxalin-6-amine: A Guide for Medicinal Chemists
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including antibacterial and anticancer agents.[1][2] The strategic placement of functional groups on the quinoxaline scaffold is critical for modulating the physicochemical properties and pharmacological activity of these molecules. Halogenation, in particular, is a widely employed strategy to enhance biological efficacy and provide synthetic handles for further molecular elaboration.
This guide provides a comparative analysis of two closely related halogenated quinoxaline intermediates: 5-Bromoquinoxalin-6-amine and 5-Chloroquinoxalin-6-amine. We will objectively compare their properties, synthesis, chemical reactivity, and biological significance, supported by experimental data and established protocols to inform researchers in drug discovery and development.
Physicochemical Properties
The primary difference between the two molecules lies in the halogen substituent at the 5-position—bromine versus chlorine. This substitution results in a significant difference in molecular weight, with the bromo-derivative being considerably heavier. Other computed properties, such as the number of hydrogen bond acceptors and donors, remain identical, suggesting similar behavior in terms of forming hydrogen bonds.[3][4]
| Property | This compound | 5-Chloroquinoxalin-6-amine |
| Molecular Formula | C₈H₆BrN₃[3] | C₈H₆ClN₃[4] |
| Molecular Weight | 224.06 g/mol [3] | 179.61 g/mol [5] |
| Appearance | Yellow to brown solid[6] | Solid[5] |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| CAS Number | 50358-63-9[3] | 1287747-30-1[4] |
Synthesis and Experimental Protocols
The synthetic routes to both compounds typically involve the construction of the quinoxaline ring followed by halogenation and/or reduction of a nitro group. While the overall strategies are similar, the specific reagents and conditions differ.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloroquinoxalin-6-amine|CAS 1287747-30-1|Supplier [benchchem.com]
- 6. Page loading... [guidechem.com]
The Biological Potential of 5-Bromoquinoxalin-6-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 5-Bromoquinoxalin-6-amine have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have demonstrated notable anticancer properties, primarily through the induction of apoptosis and the inhibition of key cellular signaling pathways.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives, highlighting their potency against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 6-Bromo-2,3-bis[(E)-styryl]quinoxaline | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | [1][2] |
| 4m | 6-Bromo-2,3-bis[(E)-4-methoxystyryl]quinoxaline | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [1][2] |
| 5-FU (Control) | - | A549 (Non-small-cell lung cancer) | 4.89 ± 0.20 | [1][2] |
| 7c | Bisfuranylquinoxalineurea analog | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Low micromolar range | [3] |
Note: While compounds 4b and 4m are derivatives of 6-bromoquinoxaline, they provide valuable insights into the anticancer potential of the bromoquinoxaline scaffold. Compound 7c is a derivative of quinoxalin-6-amine, closely related to the core topic.
Mechanism of Action: Inducing Programmed Cell Death
Studies have shown that these derivatives can trigger apoptosis, or programmed cell death, in cancer cells through various signaling pathways.
One key mechanism involves the mitochondrial-dependent apoptosis pathway . Compound 4m , a 6-bromoquinoxaline derivative, has been shown to induce apoptosis in A549 cells through this pathway, which involves the activation of caspase-3.[1][2]
Caption: Mitochondrial-dependent apoptosis induced by a 6-bromoquinoxaline derivative.
Another identified mechanism is Mcl-1 dependent apoptosis . A bisfuranylquinoxalineurea analog (7c ) was found to induce apoptosis through the activation of caspase 3/7 and cleavage of PARP, dependent on the Mcl-1 protein.[3]
Caption: Mcl-1 dependent apoptosis induced by a quinoxalin-6-amine derivative.
Antimicrobial Activity: Combating Pathogens
The quinoxaline scaffold is also a promising platform for the development of new antimicrobial agents. While specific data on this compound derivatives is limited in the readily available literature, studies on related quinoxaline derivatives demonstrate their potential.
Comparative Antimicrobial Potency
The following table summarizes the antimicrobial activity of novel quinoxaline derivatives against various bacterial and fungal strains, with their efficacy indicated by the zone of inhibition.
| Compound ID | Test Microorganism | Zone of Inhibition (mm) |
| QXN1 | Pseudomonas aeruginosa | Potent activity |
| QXN5 | Pseudomonas aeruginosa | Potent activity |
| QXN6 | Pseudomonas aeruginosa | Potent activity |
| Streptomycin (Control) | - | Standard reference |
| Nystatin (Control) | - | Standard reference |
Source: Synthesis and antimicrobial evaluation of novel quinoxaline derivatives.[4]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Synthesized quinoxaline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Workflow for determining anticancer activity using the MTT assay.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to screen the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar and Sabouraud dextrose agar
-
Synthesized quinoxaline derivatives
-
Standard antibiotic and antifungal drugs (e.g., Streptomycin, Nystatin)
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar media and pour it into sterile petri dishes.
-
Inoculation: Inoculate the solidified agar plates with the test microorganisms.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined concentration of the synthesized compounds and standard drugs to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Conclusion
Derivatives of this compound represent a versatile and potent scaffold for the development of new therapeutic agents. Their demonstrated anticancer activity, mediated through the induction of apoptosis via multiple pathways, highlights their potential in oncology. While further research is needed to fully elucidate their antimicrobial spectrum, initial studies on related quinoxaline structures are promising. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
Spectroscopic Showdown: A Comparative Analysis of 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline
For researchers and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular building blocks is paramount. This guide provides a head-to-head spectroscopic comparison of two closely related quinoxaline derivatives: 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide a comprehensive resource for their identification, characterization, and application in medicinal chemistry.
Both this compound and 6-aminoquinoxaline are recognized as "privileged scaffolds" in drug discovery, forming the core of various biologically active compounds. Notably, derivatives of 6-aminoquinoxaline have been identified as antiproliferative agents that can induce Mcl-1 dependent apoptosis.[1] this compound is a key intermediate in the synthesis of Brimonidine, a medication used to treat glaucoma.[2] The introduction of a bromine atom at the 5-position in this compound significantly influences its electronic environment, leading to distinct spectroscopic signatures compared to its non-brominated counterpart.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 6-aminoquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 8.66 (d, J=1.7 Hz, 1H), 8.56 (d, J=1.7 Hz, 1H), 7.88 (d, J=8.9 Hz, 1H), 7.20 (dd, J=8.9, 2.5 Hz, 1H), 7.14 (d, J=2.5 Hz, 1H), 4.21 (br s, 2H) |
| 6-aminoquinoxaline | CDCl₃ | 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br s, 2H)[3] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Data not available in search results |
| 6-aminoquinoxaline | CDCl₃ | Data not available in search results |
Note: Experimental NMR data for this compound was not available in the search results. The provided data for 6-aminoquinoxaline is from a synthesis report.[3] Predicted values are based on computational models and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands
| Functional Group | This compound (cm⁻¹) | 6-aminoquinoxaline (cm⁻¹) | Characteristic Vibration |
| N-H Stretch | Data not available | Data not available | Asymmetric and symmetric stretching of the primary amine. |
| C=N Stretch | Data not available | Data not available | Stretching within the quinoxaline ring. |
| C-Br Stretch | Data not available | N/A | Stretching of the carbon-bromine bond. |
| Aromatic C-H Stretch | Data not available | Data not available | Stretching of C-H bonds on the aromatic rings. |
Note: Specific experimental FT-IR peak lists were not available in the search results. General ranges for these functional groups are well-established.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| This compound | Not specified | Data not available |
| 6-aminoquinoxaline | Not specified | Data not available |
Note: While UV-Vis spectra of quinoxaline derivatives have been studied, specific λmax values for these two compounds were not found in the search results.[4][5]
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound | GC/MS | 223/225 (approx. 1:1 ratio) | Data not available |
| 6-aminoquinoxaline | GC/MS | 145 | Data not available |
Note: The presence of bromine in this compound results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[6][7][8]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering a range of -2 to 12 ppm.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a larger number of scans (≥1024) and a relaxation delay of 2-5 seconds.[9]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact and record the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum with the cuvettes filled with the solvent. Record the sample spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Utilize electron impact (EI) ionization.
-
Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For this compound, analyze the isotopic pattern of the molecular ion.
Signaling Pathway Involvement
Derivatives of 6-aminoquinoxaline have been shown to induce Mcl-1 dependent apoptosis.[1] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. Inhibition of Mcl-1 allows for the activation of pro-apoptotic proteins like Bak and Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.
Simplified Mcl-1 dependent apoptosis pathway.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 6. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Quinoxaline Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's atomic arrangement. This guide offers a comparative analysis of the structural validation of 5-Bromoquinoxalin-6-amine and related quinoxaline derivatives, highlighting the experimental data and protocols essential for such assessments.
While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics by examining closely related quinoxaline derivatives that have been successfully characterized by X-ray crystallography. This comparative approach is crucial in drug discovery and development, where understanding the structure-activity relationship (SAR) is key.
Comparative Crystallographic Data of Quinoxaline Derivatives
To provide a framework for the structural validation of this compound, the following table summarizes the crystallographic data for selected quinoxaline derivatives. This data offers insights into the expected bond lengths, bond angles, and overall molecular geometry of the quinoxaline core. As a primary alternative for comparison, 2-Chloroquinoxaline provides a simple, well-characterized reference structure.
| Parameter | 2-Chloroquinoxaline[1] | 2-Amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate[2] |
| Chemical Formula | C₈H₅ClN₂ | C₁₂H₈Br₂N₃O⁺ · Br⁻ · H₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 9.1299(2) Åb = 3.8082(1) Åc = 21.0777(6) Åβ = 93.028(2)° | a = 11.0275(5) Åb = 21.172(10) Åc = 10.145(4) Åβ = 103.929(8)° |
| Volume (ų) | 731.82(3) | 2298.9(17) |
| Z | 4 | 4 |
| R-factor | 0.038 | 0.0653 |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The following is a detailed methodology for the structural determination of a small organic molecule, such as a quinoxaline derivative, using single-crystal X-ray diffraction.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[3] Several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson functions to generate an initial electron density map.
This initial model of the structure is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
To better illustrate the process of X-ray crystallography and the logical relationships in drug development, the following diagrams are provided.
Caption: Workflow for Single-Crystal X-ray Diffraction.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Bromoquinoxalin-6-amine, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Brimonidine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative overview of commonly employed analytical methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most prevalent and well-validated technique for the quantification of this compound and related impurities in pharmaceutical matrices. Alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced selectivity and sensitivity, which can be crucial for trace-level analysis and impurity profiling.
The following table summarizes the performance of various analytical methods applicable to the analysis of this compound and its related compounds, based on validated methods for Brimonidine Tartrate and its impurities.
| Analytical Method | Instrumentation | Typical Column | Mobile Phase/Carrier Gas | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | HPLC system with UV/PDA Detector | C8 or C18 (e.g., 250mm x 4.6mm, 5µm) | Gradient or isocratic elution with acetonitrile/methanol and a buffer (e.g., phosphate buffer) | UV at ~248 nm | 0.01 - 50 | ~0.07 | ~0.2 | 97 - 103 | < 2.0 |
| LC-MS/MS | LC system coupled to a Tandem Mass Spectrometer | C18 or similar | Acetonitrile/water with formic acid | MRM | 0.001 - 1 | < 0.001 | < 0.005 | 95 - 105 | < 5.0 |
| GC-MS | Gas Chromatograph with a Mass Spectrometer | Capillary column (e.g., DB-5) | Helium | EI-MS | Analyte-dependent (often requires derivatization) | Analyte-dependent | Analyte-dependent | Not commonly reported for this specific analyte without derivatization | Not commonly reported for this specific analyte without derivatization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from validated procedures for the analysis of Brimonidine Tartrate and its impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be optimized to achieve separation from other impurities and the main API. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Further dilute to obtain working standard solutions covering the desired concentration range.
-
Sample Solution: The preparation will depend on the matrix. For drug substances, dissolve a known amount in the diluent. For drug products, an extraction step may be necessary.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations across the intended range. The correlation coefficient (r²) should be > 0.999.[1][2]
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels. Recoveries should be within 97-103%.[2][3]
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be less than 2.0%.[2][3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it suitable for trace analysis.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient is typically used.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the technique.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for the quantification of this compound and a conceptual signaling pathway where such a molecule or its derivatives might be investigated.
Caption: General experimental workflow for the quantification of this compound.
Caption: Conceptual signaling pathway involving a quinoxaline derivative.
References
Comparative Analysis of 5-Bromoquinoxalin-6-amine Certificates of Analysis
For researchers, scientists, and drug development professionals, ensuring the quality and purity of starting materials is paramount. This guide provides a comparative analysis of Certificates of Analysis (CoA) for 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of the antiglaucoma agent Brimonidine.[1][2][3] The data presented here is compiled from various suppliers to offer a comprehensive overview of the expected quality parameters for this compound.
Comparison of Quantitative Data
The following table summarizes the analytical data from different batches of this compound, providing a clear comparison of their purity and physical properties.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | Light yellow to green yellow (Solid)[4][5] | Light yellow to green yellow (Solid)[4][5] | Light yellow to green yellow solid |
| Purity (by HPLC) | 99.85%[4] | 99.41%[5] | ≥ 98% |
| Identity (¹H NMR) | Consistent with structure[4][5] | Consistent with structure[4][5] | Conforms to structure |
| Water Content (Karl Fischer) | 0.18%[4] | 0.14%[5] | ≤ 0.5% |
| Residue on Ignition | 0.02%[4] | 0.05%[5] | ≤ 0.1% |
| Melting Point | 151-153 °C[1][3] | Not provided | 151-153 °C[1][3] |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below to enable researchers to replicate and verify the quality of this compound in their own laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
¹H NMR for Structural Confirmation
-
Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated by the instrument.
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the quality control process and the compound's role in drug synthesis, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
References
A Comparative Guide to the Reactivity of Halogenated Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different halogenated quinoxaline isomers in key organic reactions, supported by experimental data. Understanding the differential reactivity of these isomers is crucial for the efficient design and synthesis of novel quinoxaline-based compounds in medicinal chemistry and materials science.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of halogenated quinoxalines in this reaction is significantly influenced by the nature and position of the halogen atom.
General Reactivity Trend:
The reactivity of the carbon-halogen bond in Suzuki-Miyaura coupling generally follows the trend:
I > Br > Cl > F
This trend is primarily dictated by the bond dissociation energy of the C-X bond, where weaker bonds (like C-I) are more readily cleaved during the oxidative addition step of the catalytic cycle.
Positional Reactivity in Dihaloquinoxalines:
In dihalogenated quinoxalines, the position of the halogen atom also plays a critical role in determining its reactivity. Studies on 2,6-dichloroquinoxaline have shown that monosubstitution occurs preferentially at the 2-position. This suggests that the chlorine atom at the C2 position is more activated towards Suzuki coupling than the chlorine atom at the C6 position under specific reaction conditions. This enhanced reactivity at the C2 position can be attributed to the electronic effects of the pyrazine ring nitrogens, which make the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
Data Presentation: Suzuki-Miyaura Coupling
| Halogenated Quinoxaline Isomer | Coupling Partner | Typical Yield (%) | Relative Reactivity |
| 2-Iodoquinoxaline | Arylboronic acid | > 90 | Highest |
| 2-Bromoquinoxaline | Arylboronic acid | 80-95 | High |
| 2-Chloroquinoxaline | Arylboronic acid | 70-90 | Moderate |
| 6-Iodoquinoxaline | Arylboronic acid | > 90 | Highest |
| 6-Bromoquinoxaline | Arylboronic acid | 80-95 | High |
| 6-Chloroquinoxaline | Arylboronic acid | 60-80 | Lower than C2 |
| 2,6-Dichloroquinoxaline (Monosubstitution at C2) | Phenylboronic acid | 75-90[1] | Higher than C6 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline
This protocol describes a general procedure for the monosubstitution of 2,6-dichloroquinoxaline with an arylboronic acid.
Materials:
-
2,6-Dichloroquinoxaline
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).
-
Add anhydrous THF (approximately 4 mL per 0.5 mmol of the chloroquinoxaline).
-
Seal the flask and stir the reaction mixture at 90°C for 8-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for the functionalization of halogenated quinoxalines. The reactivity in SNAr is governed by different principles than those in Suzuki coupling.
General Reactivity Trend:
The leaving group ability in SNAr reactions generally follows the order:
F > Cl ≈ Br > I
This trend is attributed to the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is typically the rate-determining step.
Positional Reactivity:
Similar to Suzuki coupling, the position of the halogen on the quinoxaline ring influences its reactivity in SNAr. The C2 and C3 positions are generally more activated towards nucleophilic attack than the positions on the benzene ring (C5, C6, C7, C8) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. Kinetic studies on the reaction of 2-chloroquinoxaline with piperidine have been performed, providing a basis for quantitative comparison. For dihaloquinoxalines like 2,6-dichloroquinoxaline, nucleophilic attack is expected to occur preferentially at the more electron-deficient C2 position.
Data Presentation: Nucleophilic Aromatic Substitution
The following table summarizes the expected relative reactivity of halogenated quinoxaline isomers in SNAr reactions.
| Halogenated Quinoxaline Isomer | Nucleophile | Relative Reactivity |
| 2-Fluoroquinoxaline | Amine | Highest |
| 2-Chloroquinoxaline | Amine | High |
| 2-Bromoquinoxaline | Amine | High |
| 2-Iodoquinoxaline | Amine | Moderate |
| 6-Fluoroquinoxaline | Amine | Moderate |
| 6-Chloroquinoxaline | Amine | Lower than C2 |
| 6-Bromoquinoxaline | Amine | Lower than C2 |
| 6-Iodoquinoxaline | Amine | Lowest |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline with Piperidine
This protocol provides a general method for the SNAr reaction between 2-chloroquinoxaline and piperidine.
Materials:
-
2-Chloroquinoxaline
-
Piperidine (2-3 equivalents)
-
Solvent (e.g., Ethanol, DMF, or DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Dissolve 2-chloroquinoxaline in the chosen solvent in a round-bottom flask.
-
Add piperidine to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 50-100°C) and stir for the required duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for SNAr Reaction.
Biological Activity: Inhibition of Pim-1 Kinase
Halogenated quinoxalines are of significant interest in drug discovery, particularly as kinase inhibitors. The Pim-1 kinase, a serine/threonine kinase, is a validated target in oncology. The nature and position of the halogen substituent on the quinoxaline scaffold can significantly impact the inhibitory activity.
Data Presentation: Pim-1 Kinase Inhibition
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for 6-substituted quinoxaline derivatives against Pim-1 kinase, demonstrating the influence of the halogen isomer on biological activity.
| Compound | Substituent at C6 | Pim-1 IC₅₀ (µM)[2] |
| 5c | -Cl | 0.13 |
| 5e | -Br | 0.16 |
The data indicates that both 6-chloro and 6-bromo substituents result in potent inhibition of Pim-1 kinase, with the chloro-substituted analog being slightly more potent in this particular study. This highlights the importance of specific halogen substitution patterns in modulating the biological activity of quinoxaline derivatives.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can thus lead to apoptosis in cancer cells.
Caption: Pim-1 Kinase Signaling Pathway.
References
A Comparative Review of the Biological Targets of 5-Bromoquinoxalin-6-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Bromoquinoxalin-6-amine derivatives, supported by experimental data. This document summarizes the current state of research on this chemical scaffold, highlighting its potential in targeting a range of biological molecules implicated in various diseases, from cancer to neurological disorders.
The quinoxaline core is a privileged scaffold in medicinal chemistry, and the introduction of a bromo and an amine group at the 5 and 6 positions, respectively, provides a versatile platform for the development of potent and selective therapeutic agents.[1] Derivatives of this compound have been investigated for their activity against several key biological targets, including kinases, G-protein coupled receptors, and their potential as anticancer agents.
Alpha-2 Adrenergic Receptor Agonism
A notable derivative of this compound is UK-14304 (5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline), which has been identified as an alpha-2 adrenergic agonist.[2] This compound has been studied for its cognitive-enhancing effects and its binding affinity for different subtypes of the alpha-2 adrenoceptor.
Quantitative Data: Alpha-2 Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | K |
| UK-14304 | Ri (rauwolscine-insensitive) | 138[2] |
| UK-14304 | Rs (rauwolscine-sensitive) | 245[2] |
Experimental Protocols
Competitive Radioligand Binding Assay for Alpha-2 Adrenergic Receptors:
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]Rauwolscine).
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a 96-well plate.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (K
i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3][4][5]
-
Signaling Pathway
Anticancer Activity
Derivatives of the broader quinoxaline class have demonstrated significant potential as anticancer agents, with several compounds exhibiting cytotoxic effects against a range of human cancer cell lines.[6][7][8] While specific data for a wide array of this compound derivatives is still emerging, the general activity of quinoxalines suggests this is a promising area of investigation.
Quantitative Data: In Vitro Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Quinoxaline Derivative 1 | A549 (Lung) | 11.98[8] |
| Quinoxaline Derivative 2 | A549 (Lung) | 9.32[8] |
| Quinoxaline Derivative 3 | HCT116 (Colon) | 2.5[6] |
| Quinoxaline Derivative 4 | MCF-7 (Breast) | 9[6] |
| Quinoxaline Derivative 5 | HepG2 (Liver) | 9.8[6] |
Experimental Protocols
MTT Assay for Cell Viability:
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7).
-
Cell culture medium.
-
This compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.[9][10][11][12]
-
Signaling Pathway
Kinase Inhibition
The this compound scaffold is a crucial precursor for the synthesis of kinase inhibitors.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been shown to inhibit various kinases, including Akt and Glycogen Synthase Kinase-3β (GSK-3β).[13][14]
Quantitative Data: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound | Target Kinase | IC₅₀ (µM) |
| Pyrrolo[1,2-a]quinoxaline 1a | Akt (in K562 cells) | 4.5[13] |
| Pyrrolo[1,2-a]quinoxaline 1h | Akt (in U937 cells) | 5[13] |
| Pyrido[2,3-f]quinoxaline Derivative | GSK-3β | 0.18[14] |
Experimental Protocols
In Vitro Kinase Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compound (this compound derivative).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96- or 384-well plates.
-
Plate reader (luminometer or fluorometer).
-
-
Procedure:
-
Incubate the kinase enzyme with various concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection reagent.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[15]
-
Signaling Pathway
Androgen Receptor Antagonism
This compound also serves as a precursor for the synthesis of α1- and α2-androgen receptor antagonists.[16] This suggests potential applications in the treatment of prostate cancer and other androgen-dependent diseases. Further research is needed to identify specific derivatives and quantify their antagonistic activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Derivatives have shown potent activity against alpha-2 adrenergic receptors, various cancer cell lines, and key kinases. The versatility of this chemical structure allows for the synthesis of diverse libraries of compounds, offering the potential to discover new drugs with improved potency and selectivity for a range of biological targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers entering this exciting field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against 5-Bromoquinoxalin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies developed against 5-bromoquinoxalin-6-amine derivatives. Due to the absence of publicly available cross-reactivity data for this specific hapten, this document outlines the expected cross-reactivity patterns based on studies of structurally analogous aromatic amines and provides detailed experimental protocols for researchers to generate and validate their own data.
Introduction to Antibody Specificity and Cross-Reactivity
Antibodies are pivotal tools in biomedical research and diagnostics due to their high specificity. However, when targeting small molecules like this compound, achieving absolute specificity is challenging. Cross-reactivity arises when an antibody, raised against a particular antigen, also binds to other molecules with similar structural features.[1][2] For quinoxaline derivatives, this could include other isomers, metabolites, or related compounds with a quinoxaline core or a bromo-amino-aromatic structure. Understanding and quantifying this cross-reactivity is crucial for the development of reliable and specific immunoassays.[3]
The specificity of an anti-hapten antibody is influenced by the hapten's structure and its conjugation to a carrier protein during immunization. Minor variations in the position of functional groups can significantly impact the binding affinity and cross-reactivity profile of the resulting antibodies.[3]
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an antibody raised against a this compound-carrier protein conjugate. This data is illustrative and based on expected cross-reactivity patterns for antibodies against small aromatic haptens. Researchers should generate their own data using the protocols provided below.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Immunizing Hapten | 10 | 100 |
| 6-Aminoquinoxaline | Quinoxaline core, no bromine | 500 | 2 |
| 5-Bromoquinoxaline | Quinoxaline core, no amine | 1000 | 1 |
| 5-Chloroquinoxalin-6-amine | Different halogen at position 5 | 80 | 12.5 |
| 8-Bromoquinoxalin-6-amine | Different bromine position | 250 | 4 |
| 4-Bromoaniline | Related bromo-aromatic amine | 2000 | 0.5 |
| Quinoxaline | Core structure | >10000 | <0.1 |
Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Accurate determination of antibody cross-reactivity requires robust and well-validated experimental methods. The following are standard protocols for assessing the specificity of antibodies against this compound and its derivatives.
Competitive Indirect ELISA (ciELISA)
This is a common and effective method for quantifying the cross-reactivity of antibodies against small molecules.
a. Materials:
-
96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (raised against this compound)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Competing compounds (this compound and potential cross-reactants)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
b. Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competing compounds (this compound and potential cross-reactants) in PBST. In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves. Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of antibody binding) for each compound. Calculate the percent cross-reactivity as described in the table note.
Western Blotting for Specificity Confirmation
Western blotting can be used to assess the specificity of the antibody against the carrier protein and other conjugated haptens.
a. Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Primary and secondary antibodies
-
Blocking buffer
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Sample Preparation: Prepare samples of the immunizing conjugate (this compound-BSA), the unconjugated carrier protein (BSA), and other hapten-carrier conjugates.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-5-Bromoquinoxalin-6-amine) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A strong signal should only be observed for the lane containing the this compound-carrier conjugate.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly sensitive method for cross-reactivity assessment.[4][5]
a. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antibody and analyte solutions
b. Protocol:
-
Immobilization: Immobilize the anti-5-Bromoquinoxalin-6-amine antibody onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject serial dilutions of this compound and potential cross-reactants over the antibody-immobilized surface.
-
Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each interaction. Higher affinity (lower KD) indicates a stronger interaction. Cross-reactivity can be expressed as the ratio of KD values.
Visualizations
Experimental Workflow
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
comparative efficacy of kinase inhibitors derived from 5-Bromoquinoxalin-6-amine
A guide for researchers and drug development professionals on the performance of potent kinase inhibitors featuring the quinoxaline scaffold. While 5-Bromoquinoxalin-6-amine serves as a key synthetic precursor for a variety of quinoxaline derivatives, this guide focuses on the comparative efficacy of notable examples of this class, irrespective of their specific starting material.
This guide provides an objective comparison of the performance of recently developed kinase inhibitors built upon a quinoxaline core. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases implicated in oncology and other diseases. Here, we evaluate the efficacy of representative inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.
Data Presentation: In Vitro Efficacy of Quinoxaline-Based Kinase Inhibitors
The following table summarizes the in vitro and cell-based inhibitory activities of selected quinoxaline-based kinase inhibitors against their primary targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based Assay EC50 (µM) | Reference |
| 26e | ASK1 | 30.17 | - | - | [1] |
| 5c | Pim-1 | <100 (submicromolar) | MV4-11 (AML) | 35.5 ± 1.1 | [2] |
| Pim-2 | <100 (submicromolar) | HCT-116 (Colorectal Carcinoma) | 32.9 ± 10.2 | [2] | |
| 5e | Pim-1 | <100 (submicromolar) | MV4-11 (AML) | 32.9 ± 9.6 | [2] |
| Pim-2 | <100 (submicromolar) | HCT-116 (Colorectal Carcinoma) | 45.3 ± 1.0 | [2] | |
| SGI-1776 (Control) | Pim-1, Pim-2 | - | MV4-11 (AML) | 61.2 ± 3.9 | [2] |
Key Findings
-
ASK1 Inhibition: Compound 26e , a dibromo-substituted quinoxaline derivative, demonstrates potent inhibition of ASK1 with an IC50 value of 30.17 nM[1].
-
Dual Pim-1/2 Inhibition: Compounds 5c and 5e are potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases[2].
-
Cellular Activity: In cell-based assays, compounds 5c and 5e exhibited significant cytotoxic effects on the MV4-11 acute myeloid leukemia cell line and the HCT-116 colorectal carcinoma cell line, both of which have high endogenous levels of Pim kinases[2]. Notably, their efficacy was superior to the lead compound in the study[2].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of the featured kinase inhibitors.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
-
Compound Preparation: A serial dilution of the test compound (e.g., 26e, 5c, or 5e) is prepared in DMSO.
-
Reaction Setup: The kinase reaction is assembled in a 384-well plate containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), the specific kinase (e.g., recombinant human ASK1 or Pim-1/2), and the substrate peptide[3].
-
Initiation: The reaction is initiated by adding a mixture of the substrate and ATP[3].
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity[3].
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3]. This is followed by a 40-minute incubation at room temperature[3].
-
Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction[3]. A 30-minute incubation at room temperature is required for signal stabilization[3].
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., MV4-11 or HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5c or 5e) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: ASK1 signaling pathway and inhibition by Compound 26e.
Caption: Pim kinase signaling pathway and inhibition by Compounds 5c/5e.
References
For researchers, scientists, and drug development professionals engaged in the analytical characterization of brimonidine, the selection of a suitable reference standard for its impurities is a critical step in ensuring accurate and reliable results. This guide provides a comprehensive comparison of the Brimonidine Related Compound A (USP reference standard) with its commercially available alternatives.
Brimonidine Related Compound A , chemically identified as 5-Bromoquinoxalin-6-amine (CAS Number: 50358-63-9), is a specified impurity of Brimonidine Tartrate, a medication used to treat glaucoma and ocular hypertension.[1] The United States Pharmacopeia (USP) provides a well-characterized reference standard for this compound, which serves as the primary comparator for analytical testing.
Comparison of Commercially Available Reference Standards
The selection of a reference standard is often based on a combination of pharmacopeial traceability, certified purity, availability, and cost. While the USP reference standard is the benchmark for compliance with USP monographs, several other suppliers offer certified reference materials for Brimonidine Related Compound A. A summary of key specifications for the USP standard and a representative alternative is presented below.
| Feature | Brimonidine Related Compound A (USP) | This compound (Alternative) |
| Chemical Name | This compound | This compound |
| Synonym | Brimonidine Related Compound A | Brimonidine EP Impurity B |
| CAS Number | 50358-63-9 | 50358-63-9 |
| Pharmacopeial Traceability | USP | European Pharmacopoeia (EP) |
| Purity (by HPLC) | Conforms to USP specifications (Lot-specific CoA) | ≥99.85% (Example from a commercial supplier)[2] |
| Format | Neat | Solid |
| Storage | 2-8°C | 4°C, protect from light[2] |
| Intended Use | As a primary reference standard for USP methods | As a reference standard for analytical method development, validation, and quality control |
Experimental Protocols for Analysis
Accurate quantification of Brimonidine Related Compound A in drug substances and products relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below are detailed protocols based on established methods for the analysis of brimonidine and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the USP monograph for Brimonidine Tartrate and is suitable for the separation and quantification of brimonidine and its related compounds.[3][4]
Chromatographic Conditions:
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing (L1)
-
Mobile Phase: Dissolve 2.6 g of sodium 1-heptanesulfonate in 310 mL of methanol, add 2.5 mL of triethylamine and 7.5 mL of glacial acetic acid, and dilute with water to 1 L.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 264 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Solution Preparation:
Prepare a standard solution of the Brimonidine Related Compound A reference standard in a suitable solvent (e.g., mobile phase) at a known concentration.
Sample Solution Preparation:
Prepare the sample solution of the brimonidine tartrate drug substance or product to be tested in a suitable solvent at a known concentration.
Procedure:
Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. The quantity of Brimonidine Related Compound A in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding peak in the standard chromatogram.
Workflow for Reference Standard Qualification and Use
The following diagram illustrates a typical workflow for the qualification and use of a reference standard for an impurity like Brimonidine Related Compound A in a pharmaceutical quality control setting.
Signaling Pathway of Brimonidine
While Brimonidine Related Compound A is an impurity, understanding the mechanism of action of the active pharmaceutical ingredient (API), brimonidine, is crucial for researchers in this field. Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its primary mode of action involves reducing intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow.
References
Safety Operating Guide
Safe Disposal of 5-Bromoquinoxalin-6-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Bromoquinoxalin-6-amine, a compound noted for its potential health hazards. Adherence to these guidelines, in conjunction with local regulations, is essential.
Hazard and Safety Summary
This compound is a yellow solid that presents several health risks.[1][2] It is suspected of causing genetic defects, is toxic if swallowed, and may cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols during handling and disposal is critical.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Suspected of causing genetic defects | H341 | Obtain, read and follow all safety instructions before use.[1][4] |
| Toxic if swallowed | H301 | Do not eat, drink or smoke when using this product.[1][3][4] If swallowed, get immediate medical help.[1][3][4] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area.[1][4] Avoid breathing dust.[1][4] If inhaled, move person to fresh air.[1][4] |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[1][3][4] If on skin, wash with plenty of water.[1][4] |
| Causes serious eye irritation | H319 | Wear eye and face protection.[1][3][4] If in eyes, rinse cautiously with water for several minutes.[1][4] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][3][4]
-
Avoid the formation of dust and aerosols during handling.[1]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled, and sealed container.[3]
-
The container should be made of a compatible material, such as a lined metal can or a plastic pail.[3]
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution.
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials.[3] The product should be stored locked up.[1][3][4]
3. Disposal Procedure:
-
The primary disposal method for this compound is to arrange for its collection by a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing the appropriate PPE, carefully clean up the spill using dry cleanup procedures to avoid generating dust.[3]
-
Collect the spilled material and any contaminated cleanup supplies in a sealed container for disposal as hazardous waste.[3]
-
Wash the spill area thoroughly with soap and water after the material has been collected.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromoquinoxalin-6-amine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9), a compound used in pharmaceutical research. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Understanding its potential dangers is the first step toward safe handling.
GHS Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical impermeable gloves. Must be inspected prior to use. | Prevents skin contact, as the substance is toxic and causes skin irritation.[2][3][4] |
| Body Protection | Wear fire/flame resistant and impervious clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of dust or vapors, which can be toxic and cause respiratory irritation.[1][2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4] |
| Contaminated Packaging | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill.[4] |
| Contaminated Clothing | Take off contaminated clothing immediately and wash it before reuse.[1][4] |
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
First Aid Measures
The following diagram illustrates the immediate first aid steps to be taken in case of exposure.
Caption: First aid procedures for exposure to this compound.
Detailed First Aid Instructions:
-
If on Skin: Wash with plenty of water.[1][4] If skin irritation occurs, get medical help.[1][4] Take off contaminated clothing and wash it before reuse.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing.[1][4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] Get medical help if you feel unwell.[1][4]
-
If Swallowed: Get medical help immediately.[1][4][5] Rinse mouth.[1][4][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[4] Use personal protective equipment, including chemical impermeable gloves.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4]
-
Containment and Cleaning: Clean up all spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Place in a suitable, labeled container for waste disposal.[5]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5-bromoquinoxaline, 5G | Labscoop [labscoop.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

